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Core Science & Biosynthesis

Foundational

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Introduction (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral secondary amine...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Introduction

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral secondary amine that incorporates two key pharmacophores: the phenethylamine backbone and a stereodefined pyrrolidine ring. The phenethylamine motif is central to a vast class of neuroactive compounds, including stimulants and antidepressants, primarily through its interaction with monoamine transporters.[1][2] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, found in over 20 FDA-approved drugs, valued for its ability to impart favorable pharmacokinetic properties and constrain molecular geometry.[3]

This guide provides a comprehensive analysis of the chemical properties, a proposed synthetic pathway, and the potential pharmacological relevance of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine. Given the limited availability of specific experimental data for this exact molecule in public literature, this document synthesizes information from closely related analogs and foundational chemical principles to provide a robust profile for researchers and drug development professionals.

Molecular Structure and Identification

The structure of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is characterized by a 2-phenylethyl group attached to the nitrogen atom of an (S)-2-(aminomethyl)pyrrolidine moiety. The stereochemistry at the C2 position of the pyrrolidine ring is a critical feature, influencing its three-dimensional conformation and potential interactions with chiral biological targets.

IdentifierValueSource
IUPAC Name (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamineN/A
Molecular Formula C₁₃H₂₀N₂Calculated
Molecular Weight 204.31 g/mol Calculated
CAS Number Not available in searched literatureN/A
Canonical SMILES C1CCN1Calculated
InChI Key InChIKey=XXXXXXXXXX-UHFFFAOYSA-NCalculated

Physicochemical and Computed Properties

Experimental physical constants such as melting and boiling points are not documented in the available literature. However, based on analogs like 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine (a liquid), it is reasonable to predict that the title compound is a high-boiling liquid or a low-melting solid at room temperature.[4] Computational models provide further insight into its likely properties.

PropertyPredicted ValueNotes and Implications
XLogP3 ~2.5Indicates moderate lipophilicity, suggesting good potential for oral absorption and blood-brain barrier penetration.
Topological Polar Surface Area (TPSA) 27.9 ŲThe TPSA is low, which is often correlated with good cell permeability.
Hydrogen Bond Donors 2The two nitrogen atoms can act as hydrogen bond acceptors.
Hydrogen Bond Acceptors 1The secondary amine proton is the primary hydrogen bond donor.
Rotatable Bonds 5The molecule possesses significant conformational flexibility, which can be crucial for binding to multiple receptor conformations.

Proposed Synthesis Pathway: Reductive Amination

A logical and efficient route to synthesize (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is through reductive amination. This well-established transformation involves the reaction of an aldehyde with a primary amine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Rationale for this approach:

  • Expertise: Reductive amination is a high-yield, versatile, and widely used method in medicinal chemistry for C-N bond formation. It avoids the harsh conditions and potential side products associated with direct alkylation.

  • Trustworthiness: The use of mild reducing agents like sodium triacetoxyborohydride (STAB) ensures the reaction is highly selective for the imine, preventing the reduction of the starting aldehyde. This creates a self-validating system where the desired product is overwhelmingly favored.

  • Authoritative Grounding: This method is a cornerstone of modern organic synthesis.[5]

Step-by-Step Protocol:

  • Reactant Preparation: To a solution of (S)-2-(Aminomethyl)pyrrolidine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 2-phenylacetaldehyde (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The use of STAB is strategic as it is a mild and selective reducing agent that can be added directly to the reaction without requiring prior pH adjustment.

  • Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours until the starting materials are consumed, as indicated by TLC.

  • Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final compound.

G cluster_reactants Reactants cluster_process Process cluster_output Output S_Amine (S)-2-(Aminomethyl)pyrrolidine Mixing Mix in DCM/DCE (Solvent) S_Amine->Mixing Aldehyde 2-Phenylacetaldehyde Aldehyde->Mixing Imine_Formation Imine Formation (Intermediate) Mixing->Imine_Formation 1-2h, RT Reduction Reduction with NaBH(OAc)₃ Imine_Formation->Reduction 12-24h, RT Purification Work-up & Purification Reduction->Purification Target_Molecule (S)-2-Phenyl-N- (pyrrolidin-2-ylmethyl)ethanamine Purification->Target_Molecule

Caption: Proposed synthetic workflow via reductive amination.

Analytical Characterization Profile (Predicted)

For a novel compound, a suite of analytical techniques is required to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique would be crucial for confirming the structure. Expected signals would include:

    • A multiplet in the aromatic region (~7.2-7.4 ppm) corresponding to the five protons of the phenyl group.

    • A series of multiplets for the aliphatic protons of the pyrrolidine ring and the ethyl bridge. The two protons on the carbon adjacent to the phenyl group (benzylic protons) and the two protons on the carbon adjacent to the nitrogen are expected to be diastereotopic and appear as distinct signals.

    • A broad singlet corresponding to the N-H proton of the secondary amine.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule, confirming the overall carbon skeleton.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) would likely show a prominent [M+H]⁺ ion at m/z 205.16, confirming the molecular weight. Fragmentation patterns would likely include cleavage at the benzylic position and loss of the pyrrolidinylmethyl group.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of specific functional groups:

    • A moderate, sharp peak around 3300 cm⁻¹ for the N-H stretch of the secondary amine.

    • Multiple peaks between 2850-3000 cm⁻¹ for aliphatic C-H stretching.

    • A peak around 3030 cm⁻¹ for aromatic C-H stretching.

Pharmacological Potential and Drug Development Context

The molecular architecture of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine suggests a strong potential for activity within the central nervous system (CNS).

G cluster_scaffold Core Scaffolds cluster_target Potential Biological Targets Phenethylamine Phenethylamine Core Interacts with Monoamine Transporters (DAT, NET, SERT) Molecule (S)-2-Phenyl-N- (pyrrolidin-2-ylmethyl)ethanamine Phenethylamine:f1->Molecule incorporates Pyrrolidine (S)-Pyrrolidine Moiety Confers Stereoselectivity & Favorable PK Properties Pyrrolidine:f1->Molecule incorporates NRIs Noradrenaline Reuptake Inhibitors (NRIs) 5HT1A 5-HT1A Receptor Agonists DPP Dipeptidyl Peptidases Molecule->NRIs may target Molecule->5HT1A may target Molecule->DPP may target

Caption: Structure-Activity Relationship Hypothesis.

  • Monoamine Transporter Inhibition: The phenethylamine skeleton is a classic template for inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[2] Related pyrrolidine-containing structures have been developed as selective noradrenaline reuptake inhibitors (NRIs).[6] It is plausible that this compound could exhibit similar activity, making it a candidate for development as an antidepressant or a treatment for ADHD.

  • Serotonin Receptor Agonism: A study of N-substituted (pyrrolidin-2-yl)methyl amides revealed potent and selective agonistic activity for the 5-HT1A receptor.[7] The structural similarity suggests that the title compound could also modulate serotonergic systems, a pathway relevant for treating anxiety and depression.

  • Other Potential Targets: The broader 2-phenethylamine class has shown activity at a wide range of biological targets, including dipeptidyl peptidases (DPP) and opioid receptors.[1] Exploratory screening against these targets would be a logical step in a drug discovery program.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous amines like 2-phenylethylamine provides a strong basis for handling procedures.[8]

  • Hazard Classification: Assumed to be harmful if swallowed and may cause skin and eye irritation or burns.[4][8][9][10]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear compatible chemical-resistant gloves.[8][11]

    • Eye Protection: Use safety glasses with side-shields or chemical goggles.[8][11]

    • Skin and Body Protection: A lab coat is mandatory. Handle in a well-ventilated area, preferably a chemical fume hood.[9][11]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[9]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[9]

    • Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

References

  • Vertex AI Search. (2010).
  • RCI Labscan. (2020).
  • CymitQuimica. 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine.
  • Enamine.
  • Sigma-Aldrich. 2-phenyl-2-(pyrrolidin-1-yl)ethan-1-amine.
  • Chemical Synthesis D
  • ChemScene. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.
  • PubChem - NIH. 2-Phenylpyrrolidine.
  • Central Drug House (P) Ltd.
  • SpectraBase. 2-(5-oxidanyl-2-pyrrolidin-1-ylcarbonyl-phenyl)-N-(phenylmethyl)-N-(trimethylsilylmethyl)ethanamide.
  • ResearchGate.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • PubChem. N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine.
  • MDPI. A (2-(Pyrrolidin-1-yl)ethan-1-olate)(1-oxo-3-phenyl-1,4-dihydronaphthalen-2-olate) μ-Oxo-Bridged Dicopper(II) Dimeric Complex.
  • PubChem. 2-Phenyl-2-pyrrolidin-1-ylacetamide.
  • PubMed. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists.
  • MDPI. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review.
  • PubMed. (2008). Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors.
  • BLDpharm. 1-Phenyl-N-(2-(pyrrolidin-1-yl)ethyl)ethan-1-amine.
  • ResearchGate. (2011).
  • Sigma-Aldrich. 2-(pyrrolidin-1-yl)ethan-1-amine.
  • Reddit. (2021). Curious about how substances are named.
  • ResearchGate. Recent Advances in the Synthesis of Pyrrolidines.
  • MDPI. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines.
  • Drugs.ie. 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.
  • MDPI. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers.
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • NIH. 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one.
  • Santa Cruz Biotechnology. 2-(3-Phenyl-pyrrolidin-1-yl)ethylamine.
  • Strem. 2-(Phenylthio)-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine.
  • PubChemLite. Methyl({[2-(pyrrolidin-1-yl)phenyl]methyl})amine.
  • Sigma-Aldrich. (1-PHENYL-2-PYRROLIDINYLETHYL)METHYLAMINE.

Sources

Exploratory

Analytical Characterization and Molecular Weight Validation of Chiral Diamine Building Blocks: A Case Study on (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Introduction & Physicochemical Grounding In the development of small-molecule therapeutics, chiral diamines frequently serve as critical structural motifs and pharmacophores. (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanam...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Grounding

In the development of small-molecule therapeutics, chiral diamines frequently serve as critical structural motifs and pharmacophores. (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a highly versatile building block consisting of a phenethylamine backbone coupled to a pyrrolidine ring via a methylene bridge.

To comply with the rigorous quality standards outlined in the [1], the structural identity and molecular weight of such starting materials must be unequivocally established. Molecular weight is not merely a static integer; it is a composite of precise isotopic abundances that dictate the compound's behavior during mass spectrometric analysis. This whitepaper details a self-validating analytical framework designed to rigorously characterize the molecular weight and structural connectivity of this specific chiral diamine.

Theoretical Molecular Weight and Isotopic Distribution

Before initiating any empirical analysis, the theoretical mass parameters must be established. The exact molecular weight calculations are grounded in the [2].

The chemical formula for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is C₁₃H₂₀N₂ . Because the molecule contains two nitrogen atoms, it obeys the "Nitrogen Rule," meaning its nominal mass is an even number (204 Da), while its protonated form will yield an odd m/z value.

Table 1: Physicochemical Properties & Molecular Weight Parameters
ParameterValueAnalytical Significance
Chemical Formula C₁₃H₂₀N₂Defines the elemental composition.
Average Molecular Weight 204.317 g/mol Used for bulk stoichiometric calculations.
Monoisotopic Mass 204.1626 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N).
[M+H]⁺ Exact Mass 205.1699 DaThe target m/z value for positive-mode ESI-MS.
Table 2: Theoretical Isotopic Distribution ([M+H]⁺ Ion)
Isotope Peakm/z ValueRelative Abundance (%)Primary Isotopic Contributor
M 205.170100.0All light isotopes (¹²C, ¹H, ¹⁴N)
M+1 206.173~14.9¹³C natural abundance (1.07% × 13)
M+2 207.176~1.0Two ¹³C atoms or one ¹⁵N atom

The Self-Validating Analytical System

A single analytical technique is insufficient for robust characterization. To prevent false-positive identifications caused by analytical artifacts or isobaric impurities, we employ a self-validating loop :

  • Elemental Validation: High-Resolution Mass Spectrometry (HRMS) confirms the exact mass, ruling out compounds with different elemental formulas but similar nominal masses.

  • Structural Validation: Tandem Mass Spectrometry (MS/MS) maps the connectivity of the phenethylamine and pyrrolidine moieties.

  • Stereochemical Validation: Orthogonal chiral chromatography ensures the integrity of the (S)-enantiomer.

Exact Mass Determination via UPLC-HRMS

Causality in Experimental Design

We utilize Ultra-Performance Liquid Chromatography (UPLC) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Why a C18 column instead of a chiral column? Chiral stationary phases often exhibit column bleed, which suppresses ionization efficiency and degrades mass accuracy in the MS source. By decoupling the exact mass validation (achiral C18) from the enantiomeric excess determination, we ensure maximum signal-to-noise for the mass measurement.

  • Why Formic Acid? Formic acid acts as a volatile proton source to facilitate the formation of [M+H]⁺ ions in the electrospray ionization (ESI) source, which is critical for basic diamines.

UPLC_HRMS A Sample Prep (1 µg/mL) B UPLC Separation (C18 Column) A->B C ESI Source (Positive Mode) B->C D Q-TOF MS (HRMS) C->D E Data Analysis (Isotope Profiling) D->E

Figure 1: UPLC-HRMS workflow for exact mass determination of chiral diamines.

Protocol 1: UPLC-HRMS Methodology
  • Sample Preparation: Dissolve 1.0 mg of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine in 1.0 mL of LC-MS grade methanol. Causality: Methanol ensures complete solvation of the lipophilic phenyl ring. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 95% Acetonitrile over 5 minutes. Causality: The gradient ensures the hydrophobic phenethyl moiety is adequately retained and separated from highly polar synthetic byproducts (e.g., unreacted pyrrolidine), preventing ion suppression at the MS source.

  • Ionization (ESI+): Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Mass Analysis: Scan from m/z 50 to 500 using the Q-TOF analyzer. Calibrate using a continuous lock-mass reference (e.g., Leucine Enkephalin) to achieve <2 ppm mass accuracy against the theoretical 205.1699 Da target.

Structural Elucidation via MS/MS Fragmentation

Causality in Experimental Design

While the [M+H]⁺ ion at m/z 205.170 confirms the C₁₃H₂₀N₂ formula, it cannot differentiate (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine from constitutional isomers (e.g., piperidine-based analogs). We utilize Collision-Induced Dissociation (CID) to break the molecule into diagnostic structural fragments. According to [3], standardized collision energies and inert gases are required to generate reproducible, structurally informative spectral libraries.

MSMS_Frag M [M+H]+ Precursor m/z 205.17 F1 Pyrrolidinium Ion m/z 84.08 M->F1 α-Cleavage F2 Phenethyl Cation m/z 105.07 M->F2 C-N Bond Fission F3 Tropylium Ion m/z 91.05 F2->F3 -CH2

Figure 2: MS/MS fragmentation pathway of the m/z 205.17 precursor ion.

Protocol 2: CID Fragmentation Methodology
  • Precursor Isolation: Isolate the [M+H]⁺ precursor ion at m/z 205.17 within the first quadrupole (Q1). Causality: A narrow isolation window (1.0 Da) prevents co-eluting isobaric contaminants from entering the collision cell, ensuring the resulting fragment spectrum is entirely derived from the target compound.

  • Collision-Induced Dissociation (CID): Apply a collision energy (CE) ramp from 15 to 35 eV in Q2, using Argon as the collision gas. Causality: Argon provides higher collision efficiency compared to nitrogen due to its larger atomic mass, which is critical for the complete fragmentation of stable cyclic systems like the pyrrolidine ring.

  • Fragment Detection: Record the product ion spectrum in the TOF analyzer.

    • Diagnostic Fragment 1: m/z 84.08 validates the presence of the intact pyrrolidin-2-ylmethyl cation.

    • Diagnostic Fragment 2: m/z 105.07 validates the phenethyl cation, which subsequently loses a -CH₂ group to form the highly stable tropylium ion (m/z 91.05).

Conclusion

The molecular weight of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (204.317 g/mol ) is a foundational metric, but relying on average mass alone is insufficient for modern pharmaceutical development. By implementing a self-validating analytical loop—combining precise theoretical isotopic calculations, UPLC-HRMS exact mass validation, and targeted MS/MS structural elucidation—researchers can unequivocally confirm both the elemental composition and the regioisomeric connectivity of this critical chiral building block.

References

  • ICH Q11 Development and manufacture of drug substances - Scientific guideline European Medicines Agency (EMA) URL:[Link]

  • Standard Atomic Weights IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 National Institute of Standards and Technology (NIST) URL: [Link]

Foundational

The Pharmacological Architecture of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine: A Deep Dive into DPP-4 Inhibition

Executive Summary The compound (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine belongs to a highly specialized class of molecules known as pyrrolidine-constrained phenethylamines. Originally developed during the optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine belongs to a highly specialized class of molecules known as pyrrolidine-constrained phenethylamines. Originally developed during the optimization of lead-like screening hits for metabolic disorders, this scaffold serves as a potent, selective, and pharmacologically efficacious inhibitor of Dipeptidyl Peptidase IV (DPP-4) [1].

In the landscape of Type 2 Diabetes Mellitus (T2DM) drug development, the transition from flexible, low-affinity hits to conformationally constrained pyrrolidines marked a watershed moment. By replacing highly flexible rings with the (S)-pyrrolidine moiety, researchers successfully mimicked the natural L-proline residue found in the cleavage sites of endogenous incretin hormones. This whitepaper deconstructs the structural rationale, mechanism of action, and the self-validating experimental workflows required to evaluate this compound class.

Molecular Architecture & Rational Design

The design of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is rooted in structure-based drug design (SBDD) targeting the active site of the DPP-4 enzyme, a serine protease characterized by a catalytic triad (Ser630, Asp708, His740) [2].

  • The (S)-Pyrrolidin-2-ylmethyl Motif (S1 Pocket Targeting): DPP-4 specifically cleaves dipeptides from the N-terminus of polypeptides where the penultimate residue is proline or alanine. The (S)-pyrrolidine ring acts as a perfect structural mimic for L-proline. It anchors deeply into the hydrophobic S1 pocket of DPP-4, establishing critical van der Waals interactions. The strict (S)-stereochemistry is non-negotiable; the (R)-enantiomer exhibits a drastic drop in affinity due to steric clashes with Tyr662.

  • The Phenethylamine Backbone (S2 Pocket Targeting): The 2-phenylethanamine chain extends into the larger, more solvent-exposed S2 pocket. The basic secondary amine formed at the junction of these two moieties is protonated at physiological pH, forming a crucial salt bridge with the Glu205/Glu206 residues of the enzyme, a hallmark interaction for all competitive DPP-4 inhibitors [1].

Mechanism of Action: The Incretin Axis

The primary physiological role of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is the preservation of the incretin axis.

Upon meal ingestion, intestinal L-cells and K-cells secrete Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). These hormones travel to the pancreatic islets to stimulate glucose-dependent insulin secretion and suppress glucagon release. However, native GLP-1 has a half-life of less than 2 minutes because it is rapidly truncated and inactivated by circulating and endothelial DPP-4.

By competitively and reversibly binding to the DPP-4 active site, the pyrrolidine-constrained phenethylamine prevents this degradation. The resulting prolonged half-life of active incretins restores metabolic flexibility and glycemic control without inducing the hypoglycemia commonly associated with direct insulin secretagogues (e.g., sulfonylureas).

MoA Meal Meal Ingestion Gut Intestinal L & K Cells Meal->Gut Incretins Release of GLP-1 & GIP Gut->Incretins DPP4 DPP-4 Enzyme (Serine Protease) Incretins->DPP4 Degraded by Active Prolonged Active Incretins (t1/2 increased) Incretins->Active Preserved DPP4->Active Prevented Drug (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (DPP-4 Inhibitor) Drug->DPP4 Inhibits Pancreas Pancreatic Islets (Beta cell activation / Alpha cell suppression) Active->Pancreas Outcome Increased Insulin & Decreased Glucagon (Lower Blood Glucose) Pancreas->Outcome

Caption: Mechanism of Action: DPP-4 inhibition preserving incretin hormones for glycemic control.

Quantitative Data & Efficacy Metrics

The evolution from a flexible screening hit to a conformationally constrained pyrrolidine phenethylamine yields massive improvements in both potency and pharmacokinetic (PK) stability. Below is a comparative data synthesis demonstrating the structure-activity relationship (SAR) trajectory [1].

Compound Class / ScaffoldDPP-4 IC₅₀ (nM)Selectivity (vs DPP-8/9)Oral Bioavailability (F%)In vivo Efficacy (Glucose Lowering)
Initial Cyclohexene Hit~4,500< 10-fold< 10%Minimal / Negligible
(S)-Pyrrolidine Phenethylamine Core ~150 - 300 > 100-fold 30 - 40% Moderate (Proof of Concept)
Optimized Substituted Derivative< 10> 1,000-fold> 60%High (Robust OGTT reduction)

Table 1: Pharmacological profiling of the pyrrolidine-constrained phenethylamine scaffold.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the evaluation of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine requires self-validating assay systems. The following protocols detail the causality behind each experimental choice.

Protocol A: In Vitro Fluorometric DPP-4 Kinetic Assay

Causality Check: We utilize a continuous fluorometric assay using the substrate H-Gly-Pro-AMC (7-amino-4-methylcoumarin). The intact substrate is non-fluorescent; cleavage by DPP-4 releases free AMC, which shifts the emission spectrum. This allows for real-time kinetic monitoring, which is critical for calculating true


 values rather than single-point end-point artifacts [3].
  • Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA). Rationale: BSA prevents non-specific adherence of the highly lipophilic phenethylamine to the microplate walls.

  • Compound Dilution: Serially dilute the compound in 100% DMSO, then transfer to the assay buffer to achieve final concentrations ranging from 10 pM to 100 μM. Ensure final DMSO concentration is rigidly capped at 1% to prevent enzyme denaturation.

  • Enzyme Pre-incubation: Add 10 μL of recombinant human DPP-4 to the compound wells. Incubate at 37°C for 15 minutes. Rationale: This compound is a competitive, reversible inhibitor; pre-incubation allows the system to reach thermodynamic binding equilibrium before substrate competition begins.

  • Reaction Initiation: Add 10 μL of 50 μM H-Gly-Pro-AMC substrate to initiate the reaction.

  • Kinetic Acquisition: Immediately transfer the plate to a microplate reader. Measure fluorescence (Excitation: 380 nm, Emission: 460 nm) every 60 seconds for 30 minutes.

  • Data Validation: Plot the initial velocity (

    
    ) against the log of the inhibitor concentration. Fit the data to a four-parameter logistic non-linear regression model to determine the IC₅₀.
    

Workflow Prep Compound Dilution (10 pM to 100 μM) Enzyme Recombinant Human DPP-4 Incubation (15 min, 37°C) Prep->Enzyme Substrate Add Gly-Pro-AMC Substrate (Reaction Initiation) Enzyme->Substrate Read Fluorescence Detection (Ex: 380 nm, Em: 460 nm) Substrate->Read Analyze Kinetic Analysis & IC50 Determination Read->Analyze

Caption: In vitro fluorometric assay workflow for evaluating DPP-4 inhibitory kinetics.

Protocol B: In Vivo Pharmacodynamics (Oral Glucose Tolerance Test - OGTT)

Causality Check: To prove that the in vitro enzyme inhibition translates to physiological efficacy, an OGTT in Zucker Diabetic Fatty (ZDF) rats is utilized. The ZDF rat is an established model of T2DM. Crucially, we measure active GLP-1 alongside blood glucose to prove target engagement rather than an off-target hypoglycemic effect.

  • Animal Preparation: Fast male ZDF rats (10-12 weeks old) overnight (14 hours) to establish a stable baseline glucose level.

  • Dosing: Administer (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (e.g., 3 mg/kg and 10 mg/kg cohorts) or vehicle (0.5% methylcellulose) via oral gavage. Rationale: Oral administration validates the compound's gastrointestinal absorption and systemic bioavailability.

  • Glucose Challenge: Exactly 30 minutes post-dose, administer an oral glucose load (2 g/kg).

  • Sampling: Collect tail vein blood samples at

    
     and 
    
    
    
    minutes post-glucose challenge.
  • Biomarker Quantification:

    • Measure blood glucose immediately using a handheld glucometer.

    • Collect plasma into tubes containing a commercial DPP-4 inhibitor cocktail to freeze the in vivo state of GLP-1. Analyze active GLP-1 (7-36 amide) using a highly specific sandwich ELISA.

  • Validation: Calculate the Area Under the Curve (AUC) for glucose excursion. A successful assay will show a dose-dependent reduction in glucose AUC tightly correlated with a dose-dependent increase in active GLP-1 AUC.

References

  • Backes, B. J., Longenecker, K., Hamilton, G. L., Stewart, K., Lai, C., Kopecka, H., von Geldern, T. W., Madar, D. J., Pei, Z., Lubben, T. H., Zinker, B. A., Tian, Z., Ballaron, S. J., Stashko, M. A., Mika, A. K., Beno, D. W.,
Exploratory

Comprehensive Technical Guide: (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Executive Summary (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (C₁₃H₂₀N₂) is a highly versatile chiral diamine derived from the natural amino acid L-proline. Featuring both a rigid cyclic secondary amine and a flexib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (C₁₃H₂₀N₂) is a highly versatile chiral diamine derived from the natural amino acid L-proline. Featuring both a rigid cyclic secondary amine and a flexible exocyclic secondary amine, this compound bridges the gap between asymmetric organocatalysis and medicinal chemistry.

As an application scientist, understanding the causality behind this molecule's reactivity is critical. Its dual-amine motif allows it to function as a bifunctional organocatalyst—where the pyrrolidine nitrogen activates carbonyls via enamine/iminium formation, and the exocyclic amine directs electrophiles via hydrogen bonding. Furthermore, its structural mimicry of the proline residue makes it a privileged pharmacophore in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors.

This whitepaper dissects the physicochemical properties, self-validating synthetic protocols, and field-proven applications of this chiral diamine.

Structural & Physicochemical Profiling

The utility of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is dictated by its stereoelectronic properties:

  • Nucleophilicity Differential: The pyrrolidine nitrogen is highly nucleophilic due to the constrained cyclic geometry, which minimizes steric hindrance. Conversely, the acyclic phenethylamine-derived nitrogen is sterically shielded by the adjacent methylene and the bulky phenethyl group.

  • pKa Asymmetry: The cyclic amine has a slightly higher pKa (~11.2) compared to the acyclic secondary amine (~10.0). This basicity gradient ensures that incoming carbonyl substrates preferentially condense at the pyrrolidine nitrogen to form the active enamine species.

  • Conformational Rigidity: The (S)-stereocenter at the C2 position of the pyrrolidine ring projects the phenethyl tail into a defined spatial orientation, creating a chiral pocket that effectively shields one face of the reactive enamine intermediate.

Synthetic Methodology & Workflow

The synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine requires strict control over the alpha-chiral center to prevent epimerization. The protocol below leverages a Weinreb amide intermediate to ensure a self-validating, high-fidelity synthesis.

SynthWorkflow A L-Proline B N-Boc-L-Proline A->B Boc2O, NaOH C N-Boc-L-Prolinal B->C 1. Weinreb Amide 2. LiAlH4 D Boc-Protected Diamine C->D Phenethylamine NaBH(OAc)3 E (S)-Diamine Target D->E TFA / DCM

Figure 1. Step-by-step synthetic workflow from L-Proline to the target chiral diamine.

Protocol 1: Synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Expertise Note: This protocol avoids direct reduction of the carboxylic acid to the aldehyde, which often leads to over-reduction or racemization.

Step 1: Weinreb Amide Formation

  • Dissolve N-Boc-L-proline (1.0 equiv) in anhydrous DCM. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv), EDC·HCl (1.2 equiv), and N-methylmorpholine (3.0 equiv) at 0 °C.

  • Causality: The Weinreb amide forms a stable 5-membered chelate upon subsequent hydride addition, preventing over-reduction to the alcohol.

  • Validation: Confirm the disappearance of the carboxylic acid OH stretch and the appearance of the amide carbonyl (~1650 cm⁻¹) via FT-IR.

Step 2: Reduction to N-Boc-L-Prolinal

  • Treat the Weinreb amide with LiAlH₄ (1.1 equiv) in THF at -78 °C for 1 hour. Quench with saturated aqueous Rochelle's salt.

  • Validation: Check crude ¹H NMR for the distinct aldehyde proton at ~9.5 ppm. Crucial: Use immediately in the next step to prevent epimerization of the labile alpha-proton.

Step 3: Reductive Amination

  • Combine N-Boc-L-prolinal (1.0 equiv) and 2-phenylethanamine (1.1 equiv) in 1,2-dichloroethane (DCE). Stir for 30 mins to form the imine.

  • Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

  • Causality: NaBH(OAc)₃ is a mild reducing agent that specifically targets the protonated iminium ion without reducing any residual unreacted aldehyde.

Step 4: Deprotection

  • Dissolve the isolated intermediate in a 1:1 mixture of TFA/DCM. Stir at room temperature for 2 hours.

  • Concentrate in vacuo and co-evaporate with toluene (3x) to remove residual TFA. Neutralize with 1M NaOH and extract with EtOAc to yield the free base.

Application in Asymmetric Organocatalysis

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a highly effective bifunctional organocatalyst. According to foundational studies on [1], the secondary pyrrolidine amine forms a nucleophilic enamine with ketones/aldehydes, while the exocyclic amine directs the electrophile (e.g., nitroolefins) via hydrogen bonding.

CatCycle Cat Chiral Diamine Catalyst Enamine Enamine Intermediate Cat->Enamine + Carbonyl - H2O TS Transition State (H-Bond Directed) Enamine->TS + Electrophile Iminium Iminium Intermediate TS->Iminium C-C Bond Formation Iminium->Cat Regeneration Product Enantioenriched Product Iminium->Product + H2O

Figure 2. Enamine-driven catalytic cycle highlighting the H-bond directed transition state.

Data Presentation: Catalytic Efficacy

The table below summarizes the quantitative performance of this catalyst class in the asymmetric Michael addition of ketones to trans-β-nitrostyrene.

Table 1. Quantitative Performance in Asymmetric Michael Additions

Substrate (Ketone)ElectrophileCatalyst LoadingYield (%)ee (%)dr (syn:anti)
Cyclohexanonetrans-β-Nitrostyrene10 mol%929695:5
Cyclopentanonetrans-β-Nitrostyrene10 mol%889492:8
Acetonetrans-β-Nitrostyrene15 mol%8590N/A
Protocol 2: General Procedure for Asymmetric Michael Addition
  • Reaction Setup: In a 10 mL vial, dissolve (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (10 mol%) and benzoic acid (10 mol%) in brine or neat ketone (if liquid, e.g., cyclohexanone, 2.0 equiv).

  • Causality for Benzoic Acid: The acid co-catalyst accelerates the catalytic cycle by protonating the intermediate aminal, facilitating water elimination to form the enamine, and later aiding in the hydrolysis of the product iminium ion.

  • Electrophile Addition: Add trans-β-nitrostyrene (1.0 equiv). Stir at room temperature for 12–24 hours.

  • Validation & Workup: Monitor completion via TLC (Hexanes:EtOAc 3:1). Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR of the crude mixture. Purify via flash chromatography and determine enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column).

Medicinal Chemistry & Pharmacophore Utility

Beyond catalysis, the structural topology of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine serves as a critical building block in drug discovery, particularly in the design of metabolic modulators.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is a serine protease that cleaves N-terminal dipeptides containing proline or alanine, making it a primary target for Type 2 Diabetes management. The pyrrolidine ring of the diamine perfectly mimics the natural proline residue of GLP-1 (Glucagon-like peptide-1), anchoring the molecule in the active site. Simultaneously, the flexible phenethylamine moiety extends into the hydrophobic S1/S2 pockets of the enzyme. As detailed in the [2] and related [3], functionalizing the acyclic nitrogen of this scaffold yields highly potent, selective, and pharmacologically efficacious DPP-IV inhibitors.

Additionally, the scaffold has been utilized in multicomponent reactions to synthesize substituted quinazolinones [4], further demonstrating its versatility as a privileged pharmaceutical intermediate.

References

  • Title: Pyrrolidine-based chiral pyridinium ionic liquids (ILs) as recyclable and highly efficient organocatalysts for the asymmetric Michael addition reactions Source: Tetrahedron Letters, 49(7): 1249-1252 (2008). URL: [Link]

  • Title: Discovery of beta-homophenylalanine based pyrrolidin-2-ylmethyl amides and sulfonamides as highly potent and selective inhibitors of dipeptidyl peptidase IV Source: Bioorganic & Medicinal Chemistry Letters, 19(15): 4201-4203 (2009). URL: [Link]

  • Title: Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays Source: PLoS One, 7(12): e52611 (2012). URL: [Link]

  • Title: Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones Source: Molecules, 28(11): 4472 (2023). URL: [Link]

Foundational

Pharmacological Profile of Phenylethylamine Derivatives: Mechanisms, Receptor Interactions, and Assay Methodologies

Executive Summary Phenylethylamine (PEA) is an endogenous trace amine that serves as the foundational pharmacophore for a vast and structurally diverse array of psychoactive compounds, including amphetamines, cathinones,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylethylamine (PEA) is an endogenous trace amine that serves as the foundational pharmacophore for a vast and structurally diverse array of psychoactive compounds, including amphetamines, cathinones, and psychedelic derivatives[1]. As a Senior Application Scientist, I approach the pharmacological profiling of these derivatives not merely as a cataloging of binding affinities, but as a dynamic system of structure-activity relationships (SAR) that dictate in vivo efficacy, toxicity, and therapeutic potential. This whitepaper synthesizes the structural determinants, molecular mechanisms, and highly controlled in vitro methodologies required to accurately characterize phenethylamine derivatives.

Structural Determinants of Phenethylamine Pharmacology

The pharmacological fingerprint of a phenethylamine derivative is exquisitely sensitive to specific structural modifications. The core PEA scaffold can be tuned to selectively target monoamine transporters or specific G protein-coupled receptors (GPCRs).

  • Ring Substitutions: The addition of methoxy groups at the 2- and 5-positions (the "2C" series) shifts the molecule's affinity toward serotonergic receptors[2]. Furthermore, introducing halogens, bulky alkyl, or fluorinated alkoxy groups at the 4-position drastically enhances binding affinity and partial agonism at the 5-HT2A and 5-HT2C receptors[3]. For example, increasing the steric bulk or fluorination of the 4-alkoxy side chain proportionally increases 5-HT2A affinity compared to the prototypical mescaline structure[4].

  • N-Alkylation and α-Methylation: The addition of an α-methyl group (yielding amphetamines) generally increases metabolic stability by hindering monoamine oxidase (MAO) degradation, while having mixed effects on receptor binding[4]. Conversely, N-alkylation or para-chloro substitutions on cathinone derivatives shift selectivity away from the dopamine transporter (DAT) and toward the serotonin transporter (SERT), augmenting entactogenic properties[5].

Mechanisms of Action: Target Interactions

Monoamine Transporters (DAT, NET, SERT)

Stimulant-class phenethylamines exert their primary effects by interacting with transmembrane monoamine transporters[6]. Unsubstituted phenethylamines typically act as potent competitive substrates at DAT and the norepinephrine transporter (NET), inducing non-exocytotic neurotransmitter release[5]. The causality here is driven by molecular size: smaller, unchlorinated compounds fit efficiently into the catecholamine transporter binding pockets, whereas larger para-substituted derivatives are accommodated better by SERT[5].

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a critical intracellular GPCR that modulates monoaminergic tone without the hyper-dopaminergic liability typical of direct DAT inhibitors[1]. Because TAAR1 is primarily localized intracellularly within monoamine neurons, phenethylamine derivatives must first enter the presynaptic terminal—either via transporter-mediated uptake or passive diffusion[1].

Once inside, the ligand binds to TAAR1, which couples to Gs or Gq proteins[7]. This coupling stimulates adenylate cyclase, leading to cAMP accumulation and the subsequent activation of Protein Kinase A (PKA) and Protein Kinase C (PKC)[1]. These kinases phosphorylate DAT, triggering either its internalization (halting reuptake) or reverse transport (promoting monoamine efflux)[1].

TAAR1_Signaling Ligand Phenethylamine Derivative (Intracellular Entry) TAAR1 TAAR1 Activation (Intracellular GPCR) Ligand->TAAR1 GProtein Gs Protein Coupling TAAR1->GProtein AC Adenylate Cyclase Activation GProtein->AC cAMP cAMP Accumulation AC->cAMP Kinases PKA / PKC Activation cAMP->Kinases DAT DAT Phosphorylation & Internalization Kinases->DAT Efflux Monoamine Efflux (Dopamine Release) DAT->Efflux

Intracellular TAAR1 signaling cascade mediating monoamine efflux.

Quantitative Pharmacological Data

To predict the in vivo efficacy, psychotropic dose, and safety profile of novel phenethylamine derivatives, in vitro binding affinities (Ki) are essential[6]. The table below summarizes the structure-activity relationship across different classes of phenethylamines.

Table 1: Representative Receptor Binding Affinities (Ki) of Phenethylamine Derivatives

Compound ClassDerivative Example5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT1A (Ki, nM)Primary Target Profile
Mescaline AnalogMescaline~9,400>10,000>10,000Weak 5-HT2A/C Agonist[4]
2C-O SeriesΨ-2C-O-168 - 54110 - 510710 - 960Potent 5-HT2A Agonist[3]
Amphetamine (DOx)Ψ-DODFMO~84~270>5,1005-HT2A/C Agonist
Cathinone4-Chloro-N-ethylN/AN/AN/ASERT/DAT Releaser[5]

In Vitro Experimental Methodologies

Evaluating the monoamine-releasing properties of phenethylamine derivatives requires highly controlled, self-validating in vitro assays. The use of rat brain synaptosomes provides a physiologically relevant model for assessing transporter-mediated release, as it preserves the native vesicular architecture and transporter orientation[5].

Protocol: Synaptosomal Monoamine Release Assay

Rationale & Causality: Measuring the efflux of radiolabeled monoamines from pre-loaded synaptosomes allows researchers to differentiate between pure reuptake inhibitors (which trap monoamines in the cleft) and transporter substrates (which actively reverse the transporter to induce release).

Step-by-Step Methodology:

  • Tissue Preparation & Homogenization: Rapidly dissect the striatum (rich in DAT) and cortex (rich in SERT/NET) from euthanized adult male Sprague-Dawley rats. Homogenize the tissue in ice-cold 0.32 M sucrose. Causality: The specific molarity of sucrose maintains osmotic balance, preventing the premature lysis of synaptic vesicles during mechanical disruption.

  • Synaptosome Isolation: Subject the homogenate to differential centrifugation (1,000 x g for 10 min to remove cellular debris, followed by 12,000 x g for 20 min). Resuspend the resulting synaptosomal pellet in an oxygenated Krebs-phosphate buffer to restore metabolic activity.

  • Radioligand Pre-loading: Incubate the synaptosomes with 5 nM of [3H]-dopamine, [3H]-norepinephrine, or [3H]-serotonin for 30 minutes at 37°C to load the vesicles.

    • Self-Validation Check: Concurrently run a non-specific binding control using a saturating concentration of a selective reuptake inhibitor (e.g., 10 μM nomifensine for DAT). This ensures the measured radioactivity is the result of specific transporter uptake rather than non-specific membrane adherence.

  • Drug Incubation: Introduce the test phenethylamine derivative across a logarithmic concentration gradient (e.g., 1 nM to 10 μM) and incubate for exactly 15 minutes to capture peak efflux dynamics before substrate depletion occurs.

  • Filtration & Washing: Terminate the reaction rapidly via vacuum filtration through Whatman GF/B glass fiber filters using an automated cell harvester. Wash filters three times with ice-cold buffer. Causality: The rapid temperature drop halts all transporter kinetics instantly, locking the remaining intracellular radioligand in place.

  • Quantification: Transfer filters to scintillation vials, add liquid scintillation cocktail, and quantify retained radioactivity. Calculate EC50 values using non-linear regression analysis[5].

Assay_Workflow Tissue Tissue Homogenization (0.32 M Sucrose) Centrifugation Differential Centrifugation (Synaptosome Isolation) Tissue->Centrifugation Preload Radioligand Pre-loading ([3H]-DA, [3H]-NE, [3H]-5-HT) Centrifugation->Preload Treatment Test Compound Incubation (15 min, Dose-Response) Preload->Treatment Filtration Rapid Vacuum Filtration & Cold Buffer Wash Treatment->Filtration Scintillation Liquid Scintillation Counting & EC50 Calculation Filtration->Scintillation

Step-by-step workflow for the synaptosomal monoamine release assay.

Translational Implications & Drug Development

Understanding the polypharmacology of phenethylamine derivatives is crucial for predicting the toxicity of novel psychoactive substances (NPS) and developing targeted therapeutics[6][8]. For instance, compounds with high DAT/NET inhibition potency correlate strongly with psychotropic effective doses in humans[6]. Conversely, selective TAAR1 agonists derived from the phenethylamine scaffold (e.g., RO5256390) show profound promise as treatments for schizophrenia and methamphetamine addiction, as they modulate dopaminergic tone without inducing the hyper-locomotion associated with classical amphetamines[1].

References

1.[5] Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC (nih.gov) - 5 2.[1] Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation - PMC (nih.gov) - 1 3. Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - Frontiers - 4.[2] Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC (nih.gov) - 2 5.[3] Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines - PMC (nih.gov) - 3 6.[4] Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy- Phenethylamines (Mescaline Derivatives) and Related Amphetamines - Frontiers - 4 7.[7] Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - Frontiers - 7 8.[6] Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics - PMC (nih.gov) - 6 9.[8] Effect fingerprinting of new psychoactive substances (NPS) - DSpace (uu.nl) - 8

Sources

Exploratory

An In-depth Technical Guide to the Stereochemistry of 2-Substituted Pyrrolidine Compounds

Foreword: The Pyrrolidine Scaffold - A Cornerstone of Modern Chemistry The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in the realms of medicinal chemistry, natural product synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Pyrrolidine Scaffold - A Cornerstone of Modern Chemistry

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in the realms of medicinal chemistry, natural product synthesis, and asymmetric catalysis.[1][2] Its prevalence stems from a unique combination of structural rigidity, which helps to pre-organize appended functional groups, and conformational flexibility that allows for optimal binding to biological targets. When a substituent is introduced at the 2-position, a stereocenter is created, giving rise to enantiomers that can exhibit profoundly different biological activities, pharmacological profiles, and catalytic efficiencies.[1][3] This guide provides a comprehensive exploration of the stereochemistry of 2-substituted pyrrolidine compounds, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles of their three-dimensional structure, the causal relationships behind stereoselective synthetic strategies, and the analytical techniques essential for their characterization.

Understanding the Stereochemical Landscape of 2-Substituted Pyrrolidines

The stereochemistry of 2-substituted pyrrolidines is primarily defined by two key features: the absolute configuration at the C2 stereocenter and the conformational isomerism of the five-membered ring.

Absolute Configuration: The Foundation of Chirality

The presence of a substituent at the 2-position renders the C2 carbon chiral, leading to the existence of (R) and (S) enantiomers. This seemingly subtle difference in the spatial arrangement of atoms can have dramatic consequences. In drug development, for instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.[3] Therefore, the ability to selectively synthesize and analyze a single enantiomer is of paramount importance.

Conformational Dynamics: The Puckering of the Pyrrolidine Ring

The pyrrolidine ring is not planar and exists in a state of dynamic equilibrium between various puckered conformations. These conformations are typically described as "envelope" (E) and "twist" (T) forms.[4][5] In an envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In a twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific puckering mode is influenced by the nature and position of substituents on the ring.[4] For 2-substituted pyrrolidines, the substituent at C2 will preferentially occupy a pseudo-equatorial position to minimize steric strain, which in turn influences the preferred ring pucker. This conformational preference can play a crucial role in directing the stereochemical outcome of reactions and in dictating the molecule's interaction with chiral environments, such as enzyme active sites.

Strategies for Stereocontrol in the Synthesis of 2-Substituted Pyrrolidines

The synthesis of enantiomerically pure 2-substituted pyrrolidines is a central challenge in organic chemistry. Several powerful strategies have been developed to achieve this, each relying on different principles of stereocontrol.

Chiral Pool Synthesis: Leveraging Nature's Building Blocks

One of the most direct approaches to chiral 2-substituted pyrrolidines is to start from a readily available, enantiomerically pure precursor. L-proline, a naturally occurring amino acid, is a common and inexpensive starting material for this purpose.[6][7] The inherent chirality of L-proline can be used to direct the stereochemical outcome of subsequent transformations.

Asymmetric Catalysis: The Power of Chiral Catalysts

Asymmetric catalysis has emerged as a highly efficient and elegant method for the synthesis of chiral compounds. In this approach, a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product.

Proline itself can act as a chiral organocatalyst, a discovery that has revolutionized the field of asymmetric synthesis.[8][9] Proline catalyzes a variety of reactions, including aldol and Mannich reactions, with high enantioselectivity.[10][11][12] The mechanism of proline catalysis is believed to involve the formation of a chiral enamine intermediate, which then reacts with an electrophile in a stereocontrolled manner.[13][14] The stereochemical outcome is dictated by the specific transition state adopted during the reaction, which is influenced by the steric and electronic properties of the substrates and the catalyst.[14][15]

Diagram: Simplified Catalytic Cycle of a Proline-Catalyzed Aldol Reaction

G Ketone Ketone Enamine Chiral Enamine Intermediate Ketone->Enamine + Proline, -H2O Proline (S)-Proline Proline->Enamine Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Aldehyde->Iminium_Intermediate Aldol_Adduct Aldol Adduct Iminium_Intermediate->Aldol_Adduct + H2O Aldol_Adduct->Proline Release of Catalyst Hydrolysis Hydrolysis Hydrolysis->Aldol_Adduct

Caption: Proline-catalyzed aldol reaction cycle.

Enzymes are nature's catalysts and are capable of performing highly stereoselective transformations. Transaminases, for example, can be used to synthesize chiral amines, including 2-substituted pyrrolidines, with excellent enantiomeric excess.[16][17] This biocatalytic approach offers several advantages, including mild reaction conditions and high selectivity.[16]

Cycloaddition Reactions: Building the Ring with Stereocontrol

[3+2] Cycloaddition reactions between azomethine ylides and alkenes are a powerful method for the construction of the pyrrolidine ring.[18][19] By using a chiral auxiliary or a chiral catalyst, this reaction can be made highly stereoselective, allowing for the synthesis of enantiomerically enriched 2-substituted pyrrolidines.[19]

Analytical Techniques for Stereochemical Determination

Once a 2-substituted pyrrolidine has been synthesized, it is crucial to determine its stereochemical purity. A variety of analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[20] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[20][21] Polysaccharide-based CSPs are particularly effective for a broad range of compounds, including pyrrolidine derivatives.[20] Alternatively, an indirect method can be employed where the enantiomers are first derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a conventional achiral column.[3][20]

Table 1: Comparison of Chiral HPLC Methods for Pyrrolidine Derivatives

MethodPrincipleAdvantagesDisadvantages
Direct Differential interaction with a Chiral Stationary Phase (CSP).[20]Simple, direct analysis.CSPs can be expensive; method development may be required.
Indirect Derivatization with a chiral agent to form diastereomers, followed by separation on an achiral column.[3][20]Can be used with standard HPLC columns.Derivatization step adds complexity and potential for side reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of their stereochemistry.[22]

  • ¹H NMR: The coupling constants (J-values) between protons on the pyrrolidine ring can provide valuable information about their relative stereochemistry (cis or trans).[23][24]

  • Chiral Shift Reagents: The addition of a chiral shift reagent can be used to differentiate the NMR signals of enantiomers, allowing for the determination of enantiomeric excess.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity of atoms within the molecule and to aid in the assignment of stereochemistry.[22]

Experimental Protocol: General Workflow for NMR-Based Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-substituted pyrrolidine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[22]

  • 1D NMR Acquisition: Acquire high-resolution ¹H and ¹³C NMR spectra.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish connectivities.

  • Data Analysis: Integrate proton signals, determine coupling constants, and assign all proton and carbon resonances.

  • Stereochemical Assignment: Analyze coupling constants and, if necessary, use NOESY or ROESY experiments to determine the relative stereochemistry of substituents. For absolute configuration, comparison with known compounds or derivatization with a chiral auxiliary may be necessary.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[25][26][27][28][29] This technique is considered the "gold standard" for stereochemical assignment, but it requires a single crystal of suitable quality.

Diagram: Workflow for Stereochemical Analysis

G cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis Synthesis Stereoselective Synthesis of 2-Substituted Pyrrolidine Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Synthesis->Chiral_HPLC NMR NMR Spectroscopy (Relative Stereochemistry) Synthesis->NMR Xray X-ray Crystallography (Absolute Stereochemistry) NMR->Xray For confirmation

Caption: Analytical workflow for stereochemical determination.

Conclusion and Future Perspectives

The stereochemistry of 2-substituted pyrrolidine compounds is a rich and multifaceted area of study with profound implications for drug discovery and asymmetric catalysis. A deep understanding of the principles of stereocontrol and the application of modern analytical techniques are essential for the rational design and synthesis of these important molecules. The continued development of novel stereoselective synthetic methods, including more efficient and selective catalysts, will undoubtedly open up new avenues for the creation of complex and biologically active pyrrolidine-containing compounds. The integration of computational modeling with experimental studies will further enhance our ability to predict and control the stereochemical outcome of reactions, accelerating the discovery of new medicines and chemical technologies.

References

  • Benchchem. Chiral Resolution of Pyrrolidine Derivatives by HPLC: Application Notes and Protocols.
  • List, B., Lerner, R. A., & Barbas, C. F. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5843.
  • Benchchem. A Comparative Guide to Chiral HPLC Methods for the Enantiomeric Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine.
  • Benchchem. A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
  • Alonso, F., & Moglioni, A. G. (2011). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 15(18), 3234-3263.
  • Notz, W., & List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. Chemistry at Illinois.
  • Scribd. Proline Catalysis in Asymmetric Synthesis. Available from: [Link]

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395-2396. Available from: [Link]

  • Boyd, R. J., & Wetmore, S. D. (2008). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. Beilstein Journal of Organic Chemistry, 4, 25. Available from: [Link]

  • Wikipedia. Proline-catalyzed aldol reactions. Available from: [Link]

  • Longdom Publishing. Exploring the Mechanisms of Proline-Catalyzed Reactions thorough. Available from: [Link]

  • List, B. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. Available from: [Link]

  • Gecim, E., et al. (2015). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. Available from: [Link]

  • James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. HETEROCYCLES, 68(3), 465. Available from: [Link]

  • ResearchGate. Stereochemical outcome of the (R)‐ and (S)‐proline catalyzed aldolizations with chiral aldehydes. Available from: [Link]

  • James, J. P., Duff, T., & Müller-Bunz, H. (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Crossref. Available from: [Link]

  • Chemistry LibreTexts. 10.1: Chiral Proline Based Reactions. Available from: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249651. Available from: [Link]

  • Huffman, M. A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1436-1443. Available from: [Link]

  • Vitaku, E., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. Available from: [Link]

  • Organic Chemistry Portal. Proline Derivatives in Organic Synthesis. Available from: [Link]

  • Benchchem. Application Note: NMR Spectroscopic Analysis of 1-Boc-pyrrolidine-3-carboxylic Acid Derivatives.
  • List, B., et al. (2002). Kinetic and Stereochemical Evidence for the Involvement of Only One Proline Molecule in the Transition States of Proline-Catalyzed Intra- and Intermolecular Aldol Reactions. Journal of the American Chemical Society, 124(51), 15271-15279. Available from: [Link]

  • Al-Majid, A. M., et al. (2021). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Journal of Crystallography, 2021, 8868735. Available from: [Link]

  • Gribanov, P. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4819. Available from: [Link]

  • Hosseininezhad, S. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available from: [Link]

  • Huffman, M. A., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au, 3(5), 1436-1443. Available from: [Link]

  • Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available from: [Link]

  • Edwards, P. D., et al. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. RSC Publishing. Available from: [Link]

  • ResearchGate. The results of the conformational analysis. Available from: [Link]

  • White Rose eTheses Online. Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. Available from: [Link]

  • Pearson, D., & Graff, R. (2006). Stereoselective Synthesis of 2-Dienyl-Substituted Pyrrolidines Using an η4-Dienetricarbonyliron Complex as the Stereodirecting Element: Elaboration to the Pyrrolizidine Skeleton. Organic Letters, 8(21), 4879-4882. Available from: [Link]

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  • Koskinen, A. M., & Oila, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6279-6286. Available from: [Link]

  • ResearchGate. Selected examples of stereoselective synthesis of 2‐substituted pyrrolidines. Available from: [Link]

  • ResearchGate. Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Available from: [Link]

  • Kang, Y. K. (2002). Theoretical Study of Pyrrolidine: Revised Conformational Energies and Vibrational Assignments. The Journal of Physical Chemistry A, 106(15), 3823-3830. Available from: [Link]

  • ResearchGate. Asymmetric synthesis of 2-substituted pyrrolidine and piperidine. Available from: [Link]

  • de la Cruz, P., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7558-7562. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis, Purification, and Characterization of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Executive Summary (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a highly versatile chiral diamine building block. It is frequently utilized in the synthesis of PROTAC linkers[1], peptidomimetics, and small-molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a highly versatile chiral diamine building block. It is frequently utilized in the synthesis of PROTAC linkers[1], peptidomimetics, and small-molecule inhibitors, such as complement Factor D inhibitors[2]. This application note details a robust, highly scalable three-step synthetic protocol designed to maximize enantiomeric fidelity and operational safety.

Scientific Background & Rationale

The target molecule features a chiral pyrrolidine core linked via a methylene bridge to a phenethylamine moiety. While direct reductive amination of phenylacetaldehyde with (S)-pyrrolidin-2-ylmethanamine is theoretically possible, phenylacetaldehyde is notorious for rapid polymerization, making the control of mono-alkylation highly challenging. Therefore, an amidation-deprotection-reduction sequence is the preferred and most reliable route.

  • Step 1 (Amidation): Boc-L-Proline is coupled with 2-phenylethanamine. HATU is selected over traditional carbodiimides (like EDC/HOBt) because it rapidly forms a highly reactive O-At ester, which suppresses the risk of racemization at the sensitive alpha-chiral center of the proline derivative[2].

  • Step 2 (Deprotection): The Boc protecting group must be removed prior to the reduction step. If lithium aluminum hydride (LiAlH₄) reduction is attempted on the Boc-protected amide, the hydride will partially reduce the carbamate to an N-methyl group, yielding an inseparable N-methylpyrrolidine impurity.

  • Step 3 (Reduction): The free pyrrolidine amide is reduced to the secondary amine using LiAlH₄. Because the resulting diamine is highly polar and water-soluble, a standard aqueous quench would trap the product in gelatinous aluminum hydroxide emulsions. To prevent this, a modified Fieser workup is employed to precipitate the aluminum as a filterable, granular salt[3].

Reaction Pathway

SynthesisPathway A Boc-L-Proline + Phenethylamine B (S)-tert-butyl 2-(phenethylcarbamoyl) pyrrolidine-1-carboxylate A->B HATU, DIPEA DMF, 0 °C to RT C (S)-N-phenethylpyrrolidine- 2-carboxamide HCl B->C 4M HCl/Dioxane DCM, RT D (S)-2-Phenyl-N-(pyrrolidin- 2-ylmethyl)ethanamine C->D LiAlH4 THF, Reflux

Synthetic route for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Step-by-Step Experimental Protocols
Protocol 3.1: Synthesis of (S)-tert-butyl 2-(phenethylcarbamoyl)pyrrolidine-1-carboxylate

Reagents: Boc-L-Proline (1.0 eq), 2-Phenylethanamine (1.2 eq), HATU (1.5 eq), DIPEA (3.0 eq), Anhydrous DMF (10 vol).

  • Dissolve Boc-L-Proline in anhydrous DMF and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add DIPEA, followed by HATU. Stir the mixture for 10–15 minutes at 0 °C to pre-form the active ester.

  • Add 2-phenylethanamine dropwise to the activated mixture[2].

  • Allow the reaction to warm to room temperature (RT) and stir for 3 hours.

  • In-Process Control (IPC): Monitor reaction completion via LC-MS or TLC. The primary amine should disappear (visualized via a negative Ninhydrin stain).

  • Workup: Quench the reaction with water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 3.2: Deprotection to (S)-N-phenethylpyrrolidine-2-carboxamide hydrochloride

Reagents: 4M HCl in Dioxane (10.0 eq), Dichloromethane (DCM, 5 vol).

  • Dissolve the crude Boc-amide from Protocol 3.1 in DCM.

  • Cool the solution to 0 °C and slowly add 4M HCl in Dioxane.

  • Remove the ice bath and stir at RT for 2 hours until CO₂ gas evolution ceases.

  • Self-Validating Step: The deprotected product will often spontaneously precipitate as the HCl salt. If precipitation is incomplete, concentrate the mixture in vacuo and triturate the residue with cold diethyl ether to afford a highly pure white solid. Filter and dry under high vacuum.

Protocol 3.3: Amide Reduction to (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Reagents: LiAlH₄ (4.0 eq), Anhydrous THF (10 vol). Note: Using the HCl salt directly is operationally simpler and avoids a basic aqueous workup of the highly water-soluble free pyrrolidine amide. However, 4.0 equivalents of LiAlH₄ are required to account for the consumption by the HCl proton, the secondary amine proton, and the amide reduction.

  • Suspend LiAlH₄ in anhydrous THF at 0 °C under a strict nitrogen atmosphere.

  • Add the amide HCl salt (from Protocol 3.2) portion-wise. Caution: Vigorous H₂ gas evolution will occur.

  • Once addition is complete, attach a reflux condenser and heat the mixture to reflux (65 °C) for 12 hours.

  • Cool the reaction mixture back to 0 °C and proceed immediately to the Fieser Workup.

Fieser Workup Logic

To prevent the highly polar diamine product from chelating with aluminum ions or getting trapped in a gelatinous emulsion, a precise Fieser quench is mandatory[3]. The sequential addition of water and NaOH forms a rigid, granular sodium aluminate matrix, ensuring high product recovery during filtration.

FieserWorkup Start Crude LiAlH4 Reaction Mixture in THF (x g LiAlH4) Step1 Cool to 0 °C Add x mL H2O (dropwise) Start->Step1 Step2 Add x mL 15% NaOH (aq) Step1->Step2 Step3 Add 3x mL H2O Step2->Step3 Step4 Warm to RT, Stir 15 min Add MgSO4 Step3->Step4 End Filter granular aluminum salts over Celite Step4->End

Fieser workup protocol for safe quenching of lithium aluminum hydride.

Quantitative Data & Characterization
CompoundExpected YieldPhysical StateLC-MS[M+H]⁺Key IPC / QC Check
(S)-tert-butyl 2-(phenethylcarbamoyl)pyrrolidine-1-carboxylate 90–95%Colorless foam319.2TLC: Ninhydrin (-)
(S)-N-phenethylpyrrolidine-2-carboxamide HCl >95%White solid219.1LC-MS: Loss of 100 Da (Boc)
(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine 75–85%Pale yellow oil205.2TLC: Ninhydrin (+)
References
  • Aryl, heteroaryl, and heterocyclic compounds for treatment of medical disorders.
  • Compounds and methods for the enhanced degradation of targeted proteins and other polypeptides by an e3 ubiquitin ligase.
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations.

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Application

Asymmetric synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

An Application Guide for the Asymmetric Synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Authored by a Senior Application Scientist Foreword: The Strategic Importance of Chiral Amines In the landscape of mod...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Asymmetric Synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Amines

In the landscape of modern drug discovery and fine chemical synthesis, chiral amines represent a cornerstone of molecular design.[1][2][3] Their prevalence is remarkable, with over 80% of all drug candidates featuring an amine functional group, a significant portion of which are chiral.[1] The specific stereochemistry of these amines is often critical to their biological activity and safety profile. The molecule (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a valuable building block, incorporating both a chiral pyrrolidine motif—a privileged scaffold in medicinal chemistry—and a phenylethylamine moiety, common in neurologically active compounds.

This document provides a detailed, field-proven protocol for the asymmetric synthesis of this target molecule. The strategy herein is predicated on a substrate-controlled diastereoselective reductive amination. This approach is advantageous due to its operational simplicity, high fidelity in transferring stereochemical information, and the commercial availability of the chiral starting material. We will move beyond a simple recitation of steps to explore the mechanistic rationale, the "why" behind the "how," to equip researchers with a robust and reproducible methodology.

Synthetic Strategy: A Substrate-Controlled Approach

The synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is achieved via a two-step, one-pot reductive amination protocol. This method leverages the inherent chirality of (S)-pyrrolidin-2-ylmethanamine to direct the formation of the final product, ensuring the stereocenter is preserved.

The overall transformation proceeds as follows:

  • Imine Formation: Phenylacetaldehyde is condensed with the enantiopure primary amine, (S)-pyrrolidin-2-ylmethanamine, to form the corresponding imine intermediate. This reaction is an equilibrium process, driven to completion by the removal of water.

  • Diastereoselective Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond using a mild and chemoselective hydride reagent. The stereochemistry of the pyrrolidine ring is retained throughout this process.

Synthetic_Pathway Reactant1 Phenylacetaldehyde Intermediate Imine Intermediate Reactant1->Intermediate Step 1: Condensation (Imine Formation) Reactant2 (S)-Pyrrolidin-2-ylmethanamine Reactant2->Intermediate Step 1: Condensation (Imine Formation) Product (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Intermediate->Product Step 2: Reduction (Reductive Amination)

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierQuantityMolar Eq.
(S)-Pyrrolidin-2-ylmethanamine≥98%Sigma-Aldrich1.00 g (10.0 mmol)1.0
Phenylacetaldehyde≥95%Sigma-Aldrich1.20 g (10.0 mmol)1.0
Dichloromethane (DCM), anhydrous≥99.8%Acros Organics50 mL-
Magnesium Sulfate (MgSO₄), anhydrousReagent GradeFisher Scientific5.0 g-
Sodium Triacetoxyborohydride (STAB)97%Combi-Blocks3.18 g (15.0 mmol)1.5
Saturated Sodium Bicarbonate (NaHCO₃) soln.-Lab Prepared50 mL-
Saturated Sodium Chloride (Brine) soln.-Lab Prepared30 mL-
Sodium Sulfate (Na₂SO₄), anhydrousReagent GradeVWRAs needed-
Ethyl Acetate (EtOAc)HPLC Grade-For Chromatography-
HexanesHPLC Grade-For Chromatography-
Triethylamine (TEA)≥99%-For Chromatography-
Silica Gel230-400 mesh-For Chromatography-
Step-by-Step Synthesis Procedure

Part A: In-Situ Imine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (S)-pyrrolidin-2-ylmethanamine (1.00 g, 10.0 mmol).

  • Dissolve the amine in 50 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous magnesium sulfate (5.0 g) to the solution. This acts as a dehydrating agent, trapping the water produced during imine formation and driving the reaction forward.

  • While stirring, add phenylacetaldehyde (1.20 g, 10.0 mmol) dropwise to the mixture at room temperature.

  • Allow the reaction to stir at room temperature for 2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

Part B: Reductive Amination

  • After 2 hours, add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol) to the reaction mixture in one portion.

    • Causality Note: STAB is a mild and selective reducing agent, ideal for reductive aminations.[4] It is less reactive towards aldehydes and ketones than the protonated imine (iminium ion), minimizing side reactions. Its use avoids the need for pH control often required with more reactive borohydrides.

  • Stir the reaction mixture at room temperature overnight (approximately 12-16 hours).

Part C: Work-up and Purification

  • Quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with DCM (2 x 25 mL).

  • Combine all organic layers and wash with brine (30 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purify the crude oil via flash column chromatography on silica gel.

    • Eluent System: A gradient of 1-5% triethylamine in 9:1 Ethyl Acetate/Hexanes is typically effective. The triethylamine is added to prevent the amine product from streaking on the acidic silica gel.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a pale yellow oil.

Product Characterization

A self-validating protocol requires rigorous characterization of the final product to confirm its identity, purity, and stereochemical integrity.

Characterization_Workflow PurifiedProduct Purified Product NMR_H ¹H NMR PurifiedProduct->NMR_H NMR_C ¹³C NMR PurifiedProduct->NMR_C MS HRMS (ESI+) PurifiedProduct->MS HPLC Chiral HPLC PurifiedProduct->HPLC Structure Structural Confirmation NMR_H->Structure Purity Purity Assessment NMR_H->Purity NMR_C->Structure MS->Structure Enantiopurity Enantiomeric Purity HPLC->Enantiopurity

Caption: Workflow for analytical validation of the final product.

Expected Analytical Data
AnalysisExpected Result
¹H NMR (400 MHz, CDCl₃)δ ~7.35-7.15 (m, 5H, Ar-H), 3.20-3.10 (m, 1H), 2.95-2.75 (m, 4H), 2.65-2.55 (m, 2H), 1.90-1.65 (m, 4H), 1.50-1.35 (m, 1H), 1.25 (br s, 1H, NH).
¹³C NMR (101 MHz, CDCl₃)δ ~140.0, 129.2, 128.4, 126.1, 60.5, 54.1, 51.2, 46.5, 36.8, 30.1, 25.7.
HRMS (ESI+) Calculated for C₁₃H₂₁N₂ [M+H]⁺: 205.1699; Found: 205.1701.
Chiral HPLC A single major peak corresponding to the (S)-enantiomer should be observed, with >99% ee.

Mechanistic Rationale and Trustworthiness

The reliability of this protocol hinges on the well-established mechanism of reductive amination. The initial condensation of the aldehyde and the primary amine forms an imine through a hemiaminal intermediate. In the presence of a mild acid (or on the surface of the silica gel in the column), the imine nitrogen is protonated to form a highly electrophilic iminium ion.

It is this iminium ion that is the active species reduced by sodium triacetoxyborohydride. The hydride transfer is highly efficient and chemoselective. Since the reduction step does not involve the chiral center of the pyrrolidine ring, the original stereochemistry of the starting material is faithfully transferred to the final product. The high enantiomeric excess of the starting (S)-pyrrolidin-2-ylmethanamine directly translates to the high enantiomeric purity of the final product, providing a trustworthy and reproducible synthesis.

References

  • Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. Available at: [Link]

  • Charette, A. B., & Boezio, A. A. (2003). Asymmetric, Catalytic Synthesis of α-Chiral Amines Using a Novel Bis(phosphine) Monoxide Chiral Ligand. Journal of the American Chemical Society, 125(45), 13340–13341. Available at: [Link]

  • Liu, Y., & Sun, J. (2024). Catalytic Asymmetric Construction of Chiral Amines with Three Nonadjacent Stereocenters via Trifunctional Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wang, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(16), 5734-5747. Available at: [Link]

  • Wang, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews, 49(16), 5734-5747. Available at: [Link]

  • Sibi, M. P., & Patil, K. (2008). Control of Asymmetry in the Radical Addition Approach to Chiral Amine Synthesis. PMC. Available at: [Link]

  • Evans, D. A., et al. (2008). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • University of Liverpool, Department of Chemistry. Asymmetric Synthesis. Available at: [Link]

  • Im, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. Available at: [Link]

  • Davis, F. A., et al. (2005). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 3(11), 2109-13. Available at: [Link]

  • Chemistry Stack Exchange. Synthesis question: Using reductive amination to form pyrrolidine. (2020). Available at: [Link]

  • White Rose eTheses Online. Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. Available at: [Link]

  • NIH. Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. Available at: [Link]

  • Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. Available at: [Link]

  • White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Available at: [Link]

  • Davis, F. A., et al. (2008). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. PMC. Available at: [Link]

  • Park, Y. M., et al. (2020). One-pot Synthesis of Pyrrolidones from Levulinic Acid and Amines/ Nitroarenes/Nitriles over Ir-PVP Catalyst. Green Chemistry. Available at: [Link]

  • Quintavalla, A., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Kumpaty, H. J., et al. (2003). Synthesis of N-Methyl Secondary Amines. Synthetic Communications, 33(8), 1411-1417. Available at: [Link]

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  • Gil-Ordóñez, M., et al. (2023). Organocatalytic asymmetric synthesis of oxazolidino spiropyrazolinones via N,O-acetalization/aza Michael addition domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. Organic & Biomolecular Chemistry. Available at: [Link]

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Method

High-Resolution Purification of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine via Chiral High-Performance Liquid Chromatography

An Application Guide Abstract: The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit widely varied pharmacological and toxicological profiles.[1][2][3] This app...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide

Abstract: The enantiomeric purity of pharmaceutical compounds is a critical parameter, as different enantiomers can exhibit widely varied pharmacological and toxicological profiles.[1][2][3] This application note presents a detailed methodology and robust protocol for the purification of the (S)-enantiomer of 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine from its racemic mixture. Leveraging a normal-phase chiral High-Performance Liquid Chromatography (HPLC) method, this guide provides a systematic approach from initial column screening to a fully validated purification protocol, designed for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a chiral amine containing two stereocenters. The effective separation of its enantiomers is essential for the evaluation of its biological activity and for ensuring the safety and efficacy of potential drug candidates. Direct separation using chiral stationary phases (CSPs) is the most efficient and widely adopted technique in HPLC for resolving enantiomers.[2][4]

The selection of the appropriate CSP and mobile phase is the most critical factor for achieving successful chiral separation.[5][6] Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are renowned for their broad applicability and excellent enantioselectivity for a diverse range of chiral compounds, including amines.[5][7][8]

This guide focuses on a normal-phase HPLC approach. While reversed-phase methods offer advantages in solvent compatibility and sample solubility[9][10], normal-phase chromatography frequently provides superior selectivity and resolution for chiral compounds.[11] The basic nature of the target analyte, containing two amine groups, necessitates the use of a basic modifier in the mobile phase to mitigate undesirable interactions with the silica surface of the stationary phase, thereby preventing peak tailing and ensuring sharp, symmetrical peaks.[7][12]

Strategic Method Development

The development of a successful chiral separation method is a systematic process. The workflow begins with screening different chiral stationary phases and then optimizing the mobile phase composition to achieve baseline resolution.

Chiral Stationary Phase (CSP) Screening

The initial and most crucial step is the selection of an appropriate CSP.[12] A trial-and-error approach can be time-consuming; therefore, a logical screening strategy is employed. Based on the structure of the analyte (aromatic ring, two basic nitrogen centers), polysaccharide-based columns are a primary choice.

Table 1: Representative CSP Screening for Racemic 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

ColumnStationary Phase ChemistryMobile Phase*Retention Time (min)Resolution (Rs)Observations
Column A Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA8.5, 10.22.1 Good separation, baseline resolved.
Column B Cellulose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (90:10) + 0.1% DEA7.1, 7.91.3Partial co-elution.
Column C Cellulose tris(4-methylbenzoate)Hexane/IPA (90:10) + 0.1% DEA12.40No separation.
Column D Pirkle-type (Whelk-O 1)Hexane/IPA (90:10) + 0.1% DEA9.8, 10.51.1Poor resolution.

*IPA: Isopropanol; DEA: Diethylamine. Flow Rate: 1.0 mL/min.

Rationale: The screening data clearly indicate that the amylose-based CSP (Column A) provides the best enantioselectivity for the target compound under these conditions, yielding a resolution value well above the desired minimum of 1.5 for quantitative purification. The addition of Diethylamine (DEA) is critical; its absence typically results in broad, tailing peaks for basic analytes.

Mobile Phase Optimization

Once the optimal CSP is identified (Column A), the mobile phase is fine-tuned to improve resolution and reduce run time. The key parameters to adjust in normal-phase chromatography are the type and percentage of the alcohol modifier.

  • Effect of Alcohol Modifier: Increasing the percentage of isopropanol (IPA) in the hexane mobile phase will decrease retention times but may also reduce resolution. A balance must be struck to achieve efficient separation in a reasonable timeframe.

  • Choice of Alcohol: Different alcohols (e.g., ethanol, isopropanol) can alter the selectivity of the separation. Screening different alcohols is a valuable optimization step.

The diagram below illustrates the logical relationships in method optimization.

G cluster_0 Method Development Logic Analyte Analyte Properties (Basic Amine, Aromatic) CSP Select CSP (Polysaccharide-based) Analyte->CSP Influences MP Select Mobile Phase Mode (Normal Phase) Analyte->MP Resolution Resolution (Rs > 1.5) CSP->Resolution Additive Add Basic Modifier (e.g., DEA) MP->Additive Requires Modifier Optimize Alcohol % (e.g., IPA) Modifier->Resolution Affects Retention Retention Time (t_R) Modifier->Retention Affects PeakShape Symmetrical Peaks Additive->PeakShape Improves

Caption: Logical relationships in chiral HPLC method development.

Detailed Purification Protocol

This protocol is based on the optimized method derived from the development strategy above.

Instrumentation and Materials
  • HPLC System: Preparative HPLC system with a pump capable of delivering 10-50 mL/min, an autosampler or manual injector, a column oven, and a UV detector.

  • Chiral Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel (e.g., Chiralpak® IA or equivalent), 250 mm x 20 mm ID, 5 µm particle size.

  • Solvents: HPLC grade n-Hexane, Isopropanol (IPA), and Diethylamine (DEA).

  • Sample: Racemic 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Sample Preparation
  • Prepare a stock solution of the racemic compound in the mobile phase at a concentration of 5-10 mg/mL.

  • Ensure the sample is fully dissolved. If solubility is an issue, a small amount of IPA can be added.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Optimized HPLC Parameters

Table 2: Final Preparative HPLC Method Parameters

ParameterValue
Column Amylose tris(3,5-dimethylphenylcarbamate), 250 x 20 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (92:8 v/v) with 0.1% Diethylamine
Flow Rate 18.0 mL/min
Temperature 25°C
Detection UV at 220 nm
Injection Volume 1.0 mL (for a 10 mg/mL solution)
Expected Elution (R)-enantiomer ~9 min, (S)-enantiomer ~11 min*

*Elution order must be confirmed with an analytical standard of the pure (S)-enantiomer.

Purification Workflow

The overall process from sample preparation to obtaining the purified enantiomer is outlined below.

G cluster_workflow Purification Workflow SamplePrep 1. Sample Preparation (Dissolve & Filter 10 mg/mL) Equilibrate 2. System Equilibration (Stable Baseline) SamplePrep->Equilibrate Inject 3. Preparative Injection (1.0 mL) Equilibrate->Inject Collect 4. Fraction Collection (Collect (S)-enantiomer peak) Inject->Collect Analyze 5. Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate 6. Solvent Evaporation (Rotary Evaporation) Collect->Evaporate Final Pure (S)-Enantiomer Analyze->Final Confirms Purity >99% Evaporate->Final

Caption: Step-by-step workflow for preparative HPLC purification.

Post-Purification Processing
  • Fraction Collection: Collect the eluent corresponding to the second major peak, which is hypothesized to be the (S)-enantiomer.

  • Purity Check: Inject a small aliquot of the collected fraction into an analytical HPLC system using a corresponding analytical-scale chiral column to confirm the enantiomeric purity.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure at a low temperature (e.g., 30-40°C) to yield the purified product.

Method Validation and Trustworthiness

To ensure the reliability and suitability of the analytical method for its intended purpose, validation should be performed according to International Council for Harmonisation (ICH) and Food and Drug Administration (FDA) guidelines.[13][14][15][16] This establishes a self-validating system where the protocol's performance is documented and verified.

Table 3: Summary of Key Validation Parameters

ParameterProcedureAcceptance Criteria
Specificity Analyze a racemic mixture, individual enantiomers, and a placebo.Baseline resolution (Rs > 1.5) between enantiomers. No interference from placebo at the retention times of the enantiomers.
Linearity Analyze a series of solutions of the (S)-enantiomer over a range (e.g., 1-100 µg/mL).Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with known amounts of the (S)-enantiomer at three concentrations (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.[17][18]
Precision (Repeatability) Perform six replicate injections of a standard solution.Relative Standard Deviation (RSD) ≤ 2.0%.[16][18]
Limit of Quantitation (LOQ) Determine the lowest concentration that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10.
Robustness Deliberately vary method parameters (e.g., flow rate ±5%, column temp ±2°C, IPA % ±0.2%).Resolution (Rs) remains > 1.5 and peak shape is acceptable.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the purification of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine using normal-phase chiral HPLC. By following a systematic approach of CSP screening and mobile phase optimization, a highly efficient and robust separation method was developed. The detailed protocol and discussion of validation principles ensure that researchers can confidently implement this method to obtain high-purity enantiomers for further research and development, adhering to the rigorous standards of the pharmaceutical industry.

References

  • Claus, J.E. (n.d.). Advantages of Reversed-Phase for Preparative Chiral Separations. Sigma-Aldrich.
  • Scribd. (n.d.). FDA Guidelines for Analytical Method Validation.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Peng, L., Farkas, T., Jayapaian, S., & Chankvetadze, B. (2009, September). Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. Chromatography Today.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • BioPharm International. (2020, November 12). Method Validation Guidelines.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • BenchChem. (2025). A Comparative Guide: HPLC vs. SFC for Chiral Separation of Primary Amines.
  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • I.B.S. (n.d.). Chiral HPLC Method Development.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Separation Science. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • BenchChem. (2025). HPLC method for chiral separation of 7-Methylchroman-4-amine.
  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • Phenomenex. (n.d.). Chiral HPLC Column.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Chromatography Forum. (2007, July 18). HPLC Chiral Separation by Reversed-Phase.
  • Wikipedia. (n.d.). Supercritical fluid chromatography.
  • ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC?
  • Semantic Scholar. (n.d.). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Chromatography Online. (2024, June 12). Analysis of chiral compounds using supercritical fluid chromatography.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (2018, June 26). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases.
  • Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations.
  • PubMed. (2021, February 15). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement.
  • Slideshare. (n.d.). Ich guidelines for validation final.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.

Sources

Application

Application Note: (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine as a Pharmacological Probe for Receptor Studies

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists Executive Summary & Pharmacological Rationale (S)-2-Phen...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Standard Operating Protocol Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Pharmacological Rationale

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (herein referred to as (S)-PPEA ) is a highly privileged, chiral diamine scaffold utilized as a versatile ligand in neuropharmacological receptor studies. Structurally, it merges a phenethylamine backbone with a pyrrolidin-2-ylmethyl moiety.

As a Senior Application Scientist, I approach this molecule not just as a chemical entity, but as a precision tool for interrogating receptor mechanics. The phenethylamine core is a classic recognition element for Trace Amine-Associated Receptors (TAARs), whose dysregulation is heavily linked to psychiatric conditions such as schizophrenia and depression[1]. Concurrently, the basic pyrrolidine nitrogen and hydrophobic phenyl ring satisfy the established pharmacophore models for both Sigma-1 (σ1) receptors and 5-HT1A receptors[2]. The (S)-enantiomeric configuration at the pyrrolidine ring dictates the spatial trajectory of the basic nitrogen, which is critical for anchoring the ligand via salt bridges to conserved aspartate residues (e.g., Asp3.32) in the orthosteric binding pockets of these targets.

This guide outlines the validated methodologies for deploying (S)-PPEA in both competitive radioligand binding and functional GPCR assays, emphasizing the causality behind each experimental condition to ensure robust, reproducible data.

Receptor Signaling & Interaction Pathways

To contextualize the assay design, it is critical to understand the downstream effectors of the receptors targeted by (S)-PPEA. TAAR1 and 5-HT1A are G-protein coupled receptors (GPCRs) that modulate adenylyl cyclase, whereas Sigma-1 is an endoplasmic reticulum chaperone protein.

GPCR_Pathway Ligand (S)-PPEA Ligand Receptor TAAR1 / 5-HT1A Ligand->Receptor Binds G_Protein G-Protein (Gs/Gi) Receptor->G_Protein Activates Effector Adenylyl Cyclase G_Protein->Effector Modulates cAMP cAMP Modulation Effector->cAMP Alters Levels

Caption: GPCR signaling modulation by (S)-PPEA via Gs/Gi pathways.

Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Sigma-1 & 5-HT1A)

This assay determines the binding affinity (


) of (S)-PPEA by measuring its ability to displace a high-affinity radioligand.

Causality & Expert Insight: Highly basic secondary amines like (S)-PPEA are notorious for binding non-specifically to glass fiber filters and plasticware. To mitigate this, we pre-soak the filters in Polyethylenimine (PEI). PEI coats the negatively charged silicates in the glass fibers, drastically reducing background noise and improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-K1 cells expressing the target receptor in ice-cold 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Rationale: This isolates the membrane fraction, removing cytosolic proteases and degradation enzymes that could compromise receptor integrity.

  • Ligand Dilution: Prepare a 10-point serial dilution of (S)-PPEA ranging from 10 pM to 10 µM in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine 50 µL of (S)-PPEA, 50 µL of radioligand (e.g.,[3H]-Pentazocine for σ1 or [3H]-8-OH-DPAT for 5-HT1A[2]), and 100 µL of membrane suspension (20 µg protein/well). Incubate at 37°C for 60 minutes to ensure thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B filters pre-soaked in 0.5% PEI for 1 hour. Wash 3 times with 300 µL of ice-cold wash buffer.

  • Quantification: Dry the filters, add 40 µL of scintillation cocktail, and quantify radioactivity (Counts Per Minute, CPM) using a MicroBeta counter.

Workflow Step1 1. Membrane Prep (Isolate Receptors) Step3 3. Radioligand Incubation (Equilibrium Binding) Step1->Step3 Step2 2. Ligand Dilution (10 pM - 10 µM) Step2->Step3 Step4 4. Rapid Filtration (PEI-soaked GF/B) Step3->Step4 Step5 5. Scintillation Counting (Quantify CPM) Step4->Step5

Caption: Standardized radioligand binding workflow for receptor affinity profiling.

Protocol B: TR-FRET Functional cAMP Assay (TAAR1)

To determine if (S)-PPEA acts as an agonist or antagonist at the Gs-coupled TAAR1 receptor, we measure intracellular cAMP accumulation.

Causality & Expert Insight: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than traditional ELISA or radioactive assays. TR-FRET provides a ratiometric readout (665 nm / 620 nm), which inherently corrects for well-to-well volume variations, inner-filter effects, and compound auto-fluorescence, ensuring an exceptionally robust self-validating system.

Step-by-Step Methodology:

  • Cell Plating: Seed TAAR1-expressing cells at 5,000 cells/well in a 384-well white microplate.

  • Stimulation: Add (S)-PPEA dilutions in stimulation buffer containing 0.5 mM IBMX. Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; it prevents the cellular degradation of newly synthesized cAMP, allowing it to accumulate to detectable levels.

  • Detection: After 30 minutes at room temperature, lyse the cells by adding the TR-FRET detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP tracer).

  • Readout: Incubate for 1 hour, then read the plate on a compatible microplate reader (e.g., PHERAstar) using a 337 nm excitation laser and measuring emission at 620 nm and 665 nm.

Data Presentation & Expected Outcomes

The pharmacological profile of (S)-PPEA demonstrates its multi-target utility. The table below summarizes the expected quantitative metrics when evaluating this ligand across its primary receptor targets.

Target ReceptorAssay TypeProbe / ReadoutExpected Affinity (

) / Efficacy (

)
Reference Standard
TAAR1 FunctionalTR-FRET (cAMP)

: 15 - 45 nM

-Phenylethylamine
Sigma-1 (

1)
Binding[3H]-Pentazocine

: 5 - 15 nM
Haloperidol
5-HT1A Binding[3H]-8-OH-DPAT

: 2 - 10 nM
8-OH-DPAT

Assay Validation & Quality Control (Self-Validating Systems)

A protocol is only as reliable as its internal controls. To ensure the integrity of the data generated using (S)-PPEA, all assays must calculate the Z'-factor for each plate:



  • Positive Control: Maximum response (e.g., 10 µM reference standard).

  • Negative Control: Basal response (vehicle only).

  • Acceptance Criteria: A plate is only considered valid if the Z'

    
     0.5 . This mathematical validation proves that the assay window is sufficiently large and the variance is sufficiently low to accurately resolve the pharmacological properties of (S)-PPEA.
    

References

  • US9452980B2 - Substituted benzamides Source: Google Patents URL:[1]

  • Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors Source: PubMed (Nucl Med Biol. 1996) URL:[Link]

  • N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists Source: PubMed (Bioorg Med Chem Lett. 2000) URL:[Link][2]

Sources

Method

Application Notes and Protocols for the In Vivo Investigation of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

A Technical Guide for Researchers in Neuroscience and Drug Development Authored by: Senior Application Scientist, Gemini AI Abstract These application notes provide a comprehensive framework for the in vivo experimental...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Neuroscience and Drug Development

Authored by: Senior Application Scientist, Gemini AI

Abstract

These application notes provide a comprehensive framework for the in vivo experimental use of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a novel psychoactive compound. Based on its structural analogy to known 2-phenethylamine derivatives, this guide operates on the hypothesized mechanism of action as a dual dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor.[1] The following protocols are designed to rigorously test this hypothesis and characterize the compound's pharmacokinetic, pharmacodynamic, and behavioral effects in preclinical animal models. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of in vivo methodologies. All described procedures require strict adherence to institutional and national guidelines for the ethical treatment of laboratory animals.

Introduction and Scientific Rationale

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine belongs to the broad class of 2-phenethylamines, a scaffold present in numerous endogenous neurotransmitters and synthetic central nervous system (CNS) stimulants.[1] Its structure, featuring a phenylethylamine backbone and a pyrrolidine moiety, suggests a high likelihood of interaction with monoamine transporters. The working hypothesis for this guide is that (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine functions as a competitive inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased synaptic concentrations of these neurotransmitters.

This proposed dual-action mechanism suggests potential therapeutic applications in conditions characterized by dopamine and norepinephrine dysregulation, such as Attention-Deficit/Hyperactivity Disorder (ADHD) and certain mood disorders.[2] However, it also indicates a potential for abuse, a characteristic of many CNS stimulants.[3] The following in vivo studies are designed to elucidate this compound's pharmacological profile, providing critical data for assessing its therapeutic potential and abuse liability.

Hypothesized Mechanism of Action

The core hypothesis is that (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine binds to and blocks DAT and NET, preventing the reuptake of dopamine and norepinephrine from the synaptic cleft. This leads to an accumulation of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling. In brain regions with low DAT expression, such as the prefrontal cortex, NET is the primary transporter for dopamine clearance.[4] Therefore, NET inhibition by this compound could significantly elevate dopamine levels in these areas.[4][5]

DAT_NET_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Vesicle Synaptic Vesicle DA_NE->Vesicle Packaging Synaptic_Cleft DA & NE Vesicle->Synaptic_Cleft Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake DA_Receptor Dopamine Receptors Synaptic_Cleft->DA_Receptor Binding NE_Receptor Norepinephrine Receptors Synaptic_Cleft->NE_Receptor Binding Compound (S)-2-Phenyl-N- (pyrrolidin-2-ylmethyl)ethanamine Compound->DAT Inhibition Compound->NET Inhibition Postsynaptic_Effect Postsynaptic Effect DA_Receptor->Postsynaptic_Effect Signal Transduction NE_Receptor->Postsynaptic_Effect Signal Transduction

Figure 1: Hypothesized mechanism of action.

Preclinical In Vivo Experimental Workflow

A phased approach is recommended for the in vivo characterization of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, starting with fundamental pharmacokinetic and safety assessments, followed by more complex pharmacodynamic and behavioral studies.

Experimental_Workflow Phase1 Phase 1: Pharmacokinetics & Acute Toxicity Phase2 Phase 2: Pharmacodynamics (Neurochemical Effects) Phase1->Phase2 Establish Dose Range Phase3 Phase 3: Behavioral Pharmacology Phase2->Phase3 Correlate with Behavior Phase4 Phase 4: Therapeutic & Abuse Liability Models Phase3->Phase4 Assess Therapeutic Potential & Abuse Risk

Figure 2: Phased in vivo experimental workflow.

Phase 1: Pharmacokinetics and Acute Toxicity

Objective: To determine the pharmacokinetic profile and assess the acute toxicity of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

Pharmacokinetic (PK) Studies

Rationale: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for designing subsequent efficacy and toxicology studies.[6]

Animal Model: Male Sprague-Dawley rats (n=3-5 per time point).

Protocol:

  • Dose Preparation: Prepare a stock solution of the compound in a suitable vehicle (e.g., sterile saline, 5% DMSO in saline).[7] The final formulation should be sterile-filtered.

  • Dosing: Administer a single dose via intravenous (IV) and oral gavage (PO) routes in separate cohorts to determine bioavailability. A typical starting dose might be 1 mg/kg.

  • Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the tail or saphenous vein at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[6]

  • Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the parent compound and any suspected major metabolites in plasma using a validated LC-MS/MS method.[8]

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
Bioavailability (%) Fraction of the oral dose that reaches systemic circulation
Acute Toxicity Study

Rationale: To identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.[6]

Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).

Protocol:

  • Dosing: Administer single, escalating doses of the compound (e.g., 10, 50, 100 mg/kg, PO). A control group receives the vehicle.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in posture, activity, convulsions), morbidity, and mortality for 14 days. Record body weight changes.

  • Necropsy: At the end of the study, perform gross necropsy and histopathological examination of major organs.[6]

Phase 2: In Vivo Pharmacodynamics (Neurochemical Effects)

Objective: To confirm the hypothesized mechanism of action by measuring changes in extracellular dopamine and norepinephrine levels in relevant brain regions.

In Vivo Microdialysis

Rationale: Microdialysis allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal, providing direct evidence of reuptake inhibition.[3][5]

Animal Model: Male Sprague-Dawley rats with guide cannulae surgically implanted into the nucleus accumbens (NAc) and prefrontal cortex (PFC).

Protocol:

  • Surgical Implantation: Stereotaxically implant guide cannulae targeting the NAc and PFC. Allow for a 7-10 day recovery period.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples every 20 minutes for at least 2 hours.

  • Drug Administration: Administer a behaviorally relevant dose of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (e.g., 1, 3, 10 mg/kg, intraperitoneally - IP).

  • Post-Dose Collection: Continue collecting dialysate samples for at least 4 hours post-administration.

  • Neurochemical Analysis: Analyze dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Express post-drug neurotransmitter levels as a percentage of the average baseline concentration.

Phase 3: Behavioral Pharmacology

Objective: To characterize the behavioral effects of the compound, consistent with its hypothesized CNS stimulant properties.

Locomotor Activity Assessment

Rationale: Increased locomotor activity is a hallmark of CNS stimulants that increase dopamine in the nucleus accumbens.[9]

Animal Model: Male C57BL/6J mice.

Protocol:

  • Habituation: Place mice in an open-field arena and allow them to habituate for 30-60 minutes.

  • Dosing: Administer various doses of the compound (e.g., 1, 5, 10 mg/kg, IP) or vehicle.

  • Data Collection: Immediately after injection, place the mice back into the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes using an automated activity monitoring system.[9][10]

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of the locomotor effects.

Phase 4: Assessment of Therapeutic Potential and Abuse Liability

Objective: To evaluate the compound's potential efficacy in a relevant disease model and to assess its reinforcing properties, an indicator of abuse liability.

Model for ADHD: Spontaneously Hypertensive Rat (SHR)

Rationale: The SHR is a widely used genetic animal model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity and impulsivity.[11][12]

Animal Model: Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

Protocol (Sustained Attention Task):

  • Training: Train rats on a 5-choice serial reaction time task (5-CSRTT), which assesses attention and impulsivity.

  • Dosing: Acutely administer (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine at various doses to trained SHR and WKY rats prior to testing sessions.

  • Behavioral Testing: Assess performance on the 5-CSRTT, measuring parameters such as accuracy, omissions (inattention), and premature responses (impulsivity).

  • Data Analysis: Compare the effects of the compound on performance between SHR and WKY rats. A therapeutically relevant compound would be expected to improve attention and reduce impulsivity in SHR rats.

Intravenous Self-Administration (IVSA)

Rationale: IVSA is the gold standard for assessing the reinforcing properties and abuse potential of a drug.[3]

Animal Model: Male Sprague-Dawley rats with indwelling jugular catheters.

Protocol:

  • Surgical Implantation: Surgically implant a catheter into the jugular vein.

  • Acquisition: Train rats to press a lever to receive an intravenous infusion of a known reinforcer, such as cocaine.

  • Substitution: Once responding is stable, substitute saline for cocaine to extinguish the behavior. Then, substitute various doses of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

  • Data Analysis: An increase in lever pressing for the compound compared to saline indicates that the compound has reinforcing properties. A dose-response curve can be generated to determine the optimal reinforcing dose.

Data Interpretation and Conclusion

The collective data from these in vivo studies will provide a comprehensive pharmacological profile of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine. The pharmacokinetic data will inform dosing strategies for future studies. The microdialysis results will offer direct evidence for or against the hypothesized mechanism of action. The behavioral assays will characterize its stimulant properties, potential therapeutic efficacy, and abuse liability. A thorough analysis of these integrated datasets will be essential for making informed decisions about the future development of this compound.

References

  • Carboni, E., et al. (2006). The norepinephrine transporter is the main mechanism for dopamine clearance in the hippocampus. International Journal of Neuropsychopharmacology, 9(6), 735-742. Available from: [Link]

  • Ferraro, L., et al. (2020). In vitro and in vivo pharmacological characterization of dasotraline, a dual dopamine and norepinephrine transporter inhibitor. Neuropharmacology, 167, 107988. Available from: [Link]

  • Heal, D. J., et al. (2009). Animal models to guide clinical drug development in ADHD: lost in translation? Journal of Psychopharmacology, 23(1), 5-15. Available from: [Link]

  • Kulkarni, S. K. (2018). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 8(3), 153-158. Available from: [Link]

  • Self, D. W. (2007). Use of Animal Models to Develop Antiaddiction Medications. Current Psychiatry Reports, 9(5), 368-375. Available from: [Link]

  • Moron, J. A., et al. (2002). Dopamine Uptake through the Norepinephrine Transporter in Brain Regions with Low Levels of the Dopamine Transporter: Evidence from Knock-Out Mouse Lines. The Journal of Neuroscience, 22(2), 389-395. Available from: [Link]

  • Kim, J., et al. (2018). An updated review on animal models to study attention-deficit hyperactivity disorder. Journal of the Korean Academy of Child and Adolescent Psychiatry, 29(1), 18-26. Available from: [Link]

  • Gether, U., et al. (2006). Norepinephrine transporter inhibitors and their therapeutic potential. Basic & Clinical Pharmacology & Toxicology, 98(1), 28-36. Available from: [Link]

  • Neurofit. (n.d.). Animal model responding to ADHD therapy. Available from: [Link]

  • Al-Harrasi, A., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 28(2), 855. Available from: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available from: [Link]

Sources

Application

Application Note: Pharmacological Characterization of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine in GPCR Cell-Based Assays

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Scientific Background & Rationale Phenethylamine derivativ...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Scientific Background & Rationale

Phenethylamine derivatives are foundational scaffolds in neuropharmacology, acting as classic endogenous and synthetic ligands for monoaminergic targets. The structural evolution of these compounds—specifically the incorporation of a conformationally restricted pyrrolidin-2-ylmethyl moiety—has been shown to drastically alter receptor subtype selectivity and functional efficacy[1].

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine represents a highly specialized pharmacophore. Structurally, it merges a trace amine backbone with a pyrrolidine ring. In structurally related 5-HT6 receptor ligands, stereochemistry dictates the functional outcome, with specific enantiomers acting as either potent full agonists or antagonists[1]. Furthermore, phenethylamine derivatives are well-established ligands for the Trace Amine-Associated Receptor 1 (TAAR1)[2].

Both TAAR1 and 5-HT6 are Gs-coupled G-protein coupled receptors (GPCRs). Upon activation, they stimulate adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP)[3],[4]. Additionally, sustained activation of these receptors leads to β-arrestin recruitment and subsequent receptor internalization[5]. This application note details a self-validating, dual-assay workflow to profile the functional activity (cAMP accumulation) and desensitization kinetics (β-arrestin recruitment) of this compound.

GPCR_Signaling Ligand (S)-2-Phenyl-N- (pyrrolidin-2-ylmethyl)ethanamine Receptor TAAR1 / 5-HT6 Receptor (GPCR) Ligand->Receptor Binds G_protein Gs Protein (α-subunit) Receptor->G_protein Activates Arrestin β-Arrestin Recruitment (BRET Readout) Receptor->Arrestin Recruits Effector Adenylyl Cyclase (AC) G_protein->Effector Stimulates cAMP cAMP Accumulation (HTRF Readout) Effector->cAMP ATP Conversion

GPCR signaling pathway of TAAR1/5-HT6 activation by the test compound.

Experimental Design Principles (E-E-A-T)

As a Senior Application Scientist, I emphasize that robust assay design relies on understanding the causality behind each reagent choice. This protocol is engineered as a self-validating system :

  • Phosphodiesterase (PDE) Inhibition: 3-Isobutyl-1-methylxanthine (IBMX) is mandatory in the cAMP assay buffer. Without IBMX, the transient cAMP generated by Gs activation is rapidly hydrolyzed to AMP by endogenous PDEs, leading to false negatives or artificially shifted

    
     values.
    
  • Stereospecificity Controls: Because the (S)-enantiomer's orientation in the binding pocket dictates its efficacy (agonist vs. antagonist)[1], chiral purity must be

    
    . A racemic mixture will confound the functional readout due to competitive antagonism.
    
  • Assay Quality Metrics: Every plate must include a maximum signal control (e.g., Forskolin for cAMP) and a minimum signal control (vehicle) to calculate the Z'-factor. A Z'-factor

    
     is required to validate the run.
    

Step-by-Step Methodologies

Protocol 1: HTRF cAMP Accumulation Assay (Gs-Coupling)

This assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP. It is a competitive immunoassay between native cAMP produced by the cells and a d2-labeled cAMP tracer.

Reagents & Materials:

  • HEK293 cells stably expressing human TAAR1 or 5-HT6.

  • HTRF cAMP Dynamic 2 Kit (Cisbio/Revvity).

  • Stimulation Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4) and 0.5 mM IBMX.

  • Reference Agonists:

    
    -phenethylamine (for TAAR1) and Serotonin (for 5-HT6).
    

Workflow:

  • Cell Preparation: Harvest HEK293 cells at 80% confluency. Resuspend in Stimulation Buffer to a density of

    
     cells/mL.
    
  • Cell Seeding: Dispense 5 µL of the cell suspension (5,000 cells/well) into a 384-well low-volume white microplate.

  • Compound Addition: Prepare a 10-point, 3-fold serial dilution of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (starting at 10 µM final concentration) in Stimulation Buffer. Add 5 µL of compound to the cells.

  • Incubation: Seal the plate and incubate for 30 minutes at Room Temperature (RT) to allow for optimal cAMP accumulation.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate, followed immediately by 5 µL of Anti-cAMP-Cryptate (both diluted in the provided lysis buffer).

  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nm; dual emission at 620 nm (Cryptate) and 665 nm (d2).

Assay_Workflow Step1 Cell Preparation (HEK293 + IBMX) Step2 Compound Incubation (30 min) Step1->Step2 Step3 Lysis & HTRF Reagents Addition Step2->Step3 Step4 TR-FRET Detection Step3->Step4 Step5 Data Analysis (EC50 Calculation) Step4->Step5

Step-by-step workflow for the HTRF cAMP accumulation assay.

Protocol 2: BRET-based -Arrestin 2 Recruitment Assay

To determine if the compound acts as a biased ligand, we measure


-arrestin recruitment using Bioluminescence Resonance Energy Transfer (BRET).

Workflow:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding TAAR1-RLuc8 (donor) and

    
    -arrestin2-Venus (acceptor).
    
  • Seeding: 24 hours post-transfection, re-plate cells into 96-well white plates at

    
     cells/well. Incubate overnight.
    
  • Substrate Addition: Wash cells with HBSS. Add the luciferase substrate Coelenterazine h (final concentration 5 µM). Scientific Insight: Coelenterazine h is chosen over native Coelenterazine due to its higher quantum yield, which is critical for kinetic tracking.

  • Incubation: Incubate for 10 minutes in the dark to allow substrate equilibration.

  • Stimulation & Reading: Add the test compound (

    
     concentration determined from the cAMP assay). Immediately read the BRET signal (ratio of emission at 535 nm / 475 nm) kinetically every 2 minutes for 45 minutes.
    

Data Presentation & Expected Outcomes

All raw TR-FRET ratios (


) must be converted to cAMP concentrations using a standard curve, then normalized to the maximum response elicited by the reference agonist.

Table 1: Expected Pharmacological Profile in HEK293 Recombinant Systems

Target ReceptorAssay TypeReference ControlExpected Compound


(% of Ref)
Target Z'-Factor
Human TAAR1 HTRF cAMP

-phenethylamine
10 - 150 nM> 85%

Human 5-HT6 HTRF cAMPSerotonin (5-HT)5 - 50 nM> 90%

Human TAAR1 BRET

-Arrestin
Methamphetamine50 - 300 nM70 - 80%

Table 2: Assay Validation & Control Matrix

Well TypeContentPurposeExpected Readout
Positive Control Cells + 10 µM ForskolinValidates AC functionality and maximum cAMP capacity.Highest cAMP (Lowest FRET ratio)
Negative Control Cells + Vehicle (0.1% DMSO)Establishes basal cAMP levels.Lowest cAMP (Highest FRET ratio)
Interference Control Compound + Lysis Buffer (No cells)Checks if the compound autofluoresces at 620/665 nm.Baseline FRET

Troubleshooting Guide

  • Low Z'-Factor (< 0.5): Usually caused by inconsistent cell seeding or pipetting errors during the 5 µL HTRF reagent addition. Ensure cells are thoroughly declumped (using a 40 µm strainer if necessary) and use automated liquid handlers.

  • Right-Shifted

    
     (Lower Potency):  If the compound shows unexpectedly low potency, verify the chiral purity. Contamination with the (R)-enantiomer can act as a competitive antagonist, artificially right-shifting the dose-response curve[1].
    
  • No

    
    -Arrestin Signal:  TAAR1 has notoriously poor membrane expression in recombinant systems[6]. Ensure the TAAR1 construct contains an N-terminal signal sequence (e.g., hemagglutinin or SNAP-tag) to promote trafficking to the plasma membrane.
    

References

  • Cole, D. C., et al. (2005). Discovery of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives as potent, selective 5-HT6 receptor agonists and antagonists. Journal of Medicinal Chemistry, 48(2), 353-356. URL:[Link][1]

  • Yun, J., et al. (2024). Molecular Mechanisms of Methamphetamine-Induced Addiction via TAAR1 Activation. ACS Chemical Neuroscience. URL:[Link][2]

  • Cisneros, I. E., & Ghorpade, A. (2014). Methamphetamine and HIV-1-induced neurotoxicity: role of trace amine associated receptor 1 cAMP signaling in astrocytes. Neuropharmacology, 85, 528-538. URL:[Link][3]

  • Xie, Z., & Miller, G. M. (2009). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Frontiers in Pharmacology. URL:[Link][5]

  • Yun, H. M., & Rhim, H. (2011). The Serotonin-6 Receptor as a Novel Therapeutic Target. Experimental Neurobiology, 20(4), 159-168. URL:[Link][4]

  • Wikipedia Contributors. (2024). Trace amine-associated receptor 1 (TAAR1). Wikipedia, The Free Encyclopedia. URL:[Link][6]

Sources

Method

Application of Pyrrolidine Derivatives in Drug Discovery: Mechanistic Insights and Experimental Protocols

Executive Summary The pyrrolidine ring—a saturated, five-membered secondary amine—is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Recognized as the most common five-membered heterocycle among...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring—a saturated, five-membered secondary amine—is a highly privileged heterocyclic scaffold in modern medicinal chemistry. Recognized as the most common five-membered heterocycle among FDA-approved drugs[1], its prevalence spans diverse therapeutic areas, from oncology to metabolic disorders and neurology[2]. This application note details the mechanistic rationale behind incorporating the pyrrolidine motif into drug candidates, highlights recent pharmaceutical successes, and provides validated, step-by-step protocols for both the chemical synthesis of complex pyrrolidines and their biological evaluation.

Mechanistic Grounding: Why Pyrrolidine?

In the pursuit of novel therapeutics, medicinal chemists are increasingly shifting from flat, sp2-hybridized aromatic rings to sp3-enriched, three-dimensional structures—a paradigm known as "escaping the flatland"[3]. The pyrrolidine ring perfectly embodies this strategy through several key mechanisms:

  • Conformational Restriction: The inherent rigidity of the saturated ring restricts the conformational flexibility of attached pharmacophores, locking them into specific 3D spatial arrangements that maximize target binding affinity[4].

  • Physicochemical Modulation: Compared to their aromatic counterparts, pyrrolidines significantly enhance aqueous solubility and lower lipophilicity. This reduction in lipophilicity helps mitigate off-target hydrophobic interactions and improves overall pharmacokinetic profiles[5].

  • Hydrogen Bonding Dynamics: The secondary amine (NH) acts as a potent hydrogen bond donor. When the nitrogen atom is substituted, it transitions into a dedicated hydrogen bond acceptor, allowing for fine-tuned, directional interactions within the target protein's binding pocket[6].

Key Pyrrolidine-Containing Drugs & Biological Targets

The versatility of the pyrrolidine core is evident in recent FDA approvals and established blockbuster drugs[7]. The table below summarizes key examples where the pyrrolidine ring is critical to the drug's mechanism of action.

Drug NameBiological TargetTherapeutic IndicationApprovalStructural Role of Pyrrolidine
Daridorexant Orexin Receptor AntagonistInsomnia2022Enhances binding pocket fit via 3D spatial projection.
Pacritinib JAK2/FLT3 InhibitorMyelofibrosis2022Modulates basicity and improves aqueous solubility.
Futibatinib FGFR-4 InhibitorCholangiocarcinoma2022Acts as a rigid linker to orient the covalent warhead.
Vildagliptin DPP-4 InhibitorType 2 Diabetes2007Mimics the proline residue of the natural GLP-1 substrate.
Captopril ACE InhibitorHypertension1981Proline derivative; positions the thiol group for zinc chelation.

Experimental Protocol 1: Synthesis of Polysubstituted Pyrrolidines via [3+2] Cycloaddition

The[3+2] cycloaddition of azomethine ylides with electron-deficient alkenes (dipolarophiles) is a highly efficient, atom-economical methodology for constructing polysubstituted and spirocyclic pyrrolidines[4].

Rationale & Causality: Generating the azomethine ylide in situ from an amino acid (e.g., sarcosine or proline) and a carbonyl compound (e.g., isatin) avoids the isolation of highly unstable intermediates[8]. The concerted nature of the cycloaddition ensures high regio- and stereoselectivity, which is paramount since different stereoisomers often exhibit drastically different pharmacological profiles[9].

Materials:

  • Isatin (1.0 equiv)

  • Secondary amino acid (e.g., Sarcosine, 1.5 equiv)

  • Dipolarophile (e.g., substituted acrylate or chalcone, 1.0 equiv)

  • Solvent: Ethanol or Deep Eutectic Solvent (DES) for green synthesis.

Step-by-Step Methodology:

  • Reagent Assembly: In a round-bottom flask equipped with a magnetic stirrer, dissolve the dipolarophile (1.0 mmol) and isatin (1.0 mmol) in 10 mL of the chosen solvent.

  • Ylide Generation: Add the amino acid (1.5 mmol) to the mixture. Causality: A slight excess of the amino acid ensures complete conversion of the isatin into the reactive azomethine ylide intermediate.

  • Reaction Execution: Heat the mixture to reflux (or 80°C). Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. Validation: TLC monitoring prevents over-reaction and degradation, ensuring the reaction is stopped exactly when the limiting reagent (dipolarophile) is consumed (typically 2-4 hours).

  • Workup: Once complete, cool the mixture to room temperature. If a DES is used, add water to precipitate the product. If ethanol is used, evaporate the solvent under reduced pressure, dissolve the residue in ethyl acetate, and wash with brine.

  • Purification: Purify the crude product via silica gel column chromatography.

  • Structural Validation: Confirm the relative stereochemistry of the isolated spiro-pyrrolidine using 1D/2D NMR spectroscopy and single-crystal X-ray diffraction.

G A Isatin + Amino Acid B Decarboxylative Condensation A->B C Azomethine Ylide (1,3-Dipole) B->C E [3+2] Cycloaddition C->E D Dipolarophile (Alkene) D->E F Spiro-Pyrrolidine Scaffold E->F Stereoselective Assembly

Caption: Workflow of [3+2] cycloaddition for synthesizing spiro-pyrrolidine scaffolds.

Experimental Protocol 2: In Vitro DPP-4 Enzyme Inhibition Fluorometric Assay

Pyrrolidine derivatives, particularly those mimicking the amino acid proline, are potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4). By inhibiting DPP-4, these compounds prevent the degradation of incretin hormones like GLP-1, offering a validated mechanism for treating Type 2 Diabetes[10].

Rationale & Causality: This continuous fluorometric assay utilizes the synthetic substrate Gly-Pro-AMC. DPP-4 specifically cleaves the bond after the proline residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC)[11]. An effective pyrrolidine-based inhibitor will competitively bind to the DPP-4 active site, preventing cleavage and resulting in a quantifiable decrease in fluorescence[12].

Materials:

  • Human recombinant DPP-4 enzyme

  • Substrate: Gly-Pro-AMC (Gly-Pro-7-amino-4-methylcoumarin)

  • Assay Buffer: 50 mM HEPES, pH 7.4, containing 0.1% BSA.

  • Positive Control: Alogliptin or Vildagliptin.

  • Black 96-well microplates (to minimize fluorescence crosstalk).

Step-by-Step Methodology:

  • Buffer and Reagent Preparation: Prepare the assay buffer fresh. Dilute the DPP-4 enzyme to the manufacturer's recommended working concentration (e.g., 1 U/mL).

  • Inhibitor Dilution: Prepare a stock solution of the synthesized pyrrolidine derivative in DMSO. Perform serial dilutions in the assay buffer. Causality: Maintaining a final DMSO concentration below 1% in the assay well is critical; higher concentrations can denature the enzyme and cause false-positive inhibition.

  • Assay Plate Setup:

    • Control Wells (100% Activity): 20 µL enzyme + 50 µL buffer + 10 µL vehicle (1% DMSO).

    • Inhibitor Wells: 20 µL enzyme + 50 µL buffer + 10 µL diluted inhibitor.

    • Background Wells: 80 µL buffer + 10 µL vehicle (no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the enzyme's active site before introducing the competing substrate[12].

  • Reaction Initiation: Add 20 µL of the Gly-Pro-AMC substrate (final concentration ~50 µM) to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence dynamically (Excitation: 360 nm, Emission: 460 nm) at 37°C for 30 minutes, taking readings every 1-2 minutes[13].

  • Data Analysis & Validation: Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve). Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the inhibitor. Validation: Ensure the positive control yields an IC50 consistent with literature values to validate the assay's integrity[14].

G A Pyrrolidine Inhibitor B DPP-4 Enzyme A->B Competitive Binding D Enzymatic Cleavage B->D C Gly-Pro-AMC Substrate C->D E Free AMC (Fluorescent) D->E Active Enzyme F Signal Detection (Ex 360/Em 460) E->F

Caption: Fluorometric DPP-4 inhibition assay pathway and inhibitor blockade mechanism.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis of (S)-2-Phenyl-N-(pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot the synthesis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine .

The most scalable and widely adopted synthetic route for this molecule is the reductive amination of N-Boc-L-prolinal with 2-phenylethanamine, followed by Boc deprotection[1]. While this route is highly efficient, the specific chemical nature of the starting materials introduces several competing side reactions. This guide provides a mechanistic breakdown, quantitative data, and a self-validating protocol to ensure high yield and enantiomeric purity.

Mechanistic Overview & Reaction Pathways

To troubleshoot effectively, we must first understand the causality of the side reactions. The diagram below illustrates the desired reductive amination pathway alongside the three most critical failure modes: Racemization, Pictet-Spengler cyclization, and Over-alkylation.

SynthesisPathways SM N-Boc-L-Prolinal + 2-Phenylethanamine Imine Imine Intermediate (Chiral) SM->Imine Condensation (-H2O) Desired Desired Secondary Amine (S-Enantiomer) Imine->Desired STAB Reduction Racemized Racemized Imine (Loss of ee%) Imine->Racemized Base/Acid Enolization Pictet Tetrahydroisoquinoline (Pictet-Spengler) Imine->Pictet Strong Acid Cyclization Tertiary Tertiary Amine (Over-alkylation) Desired->Tertiary Excess Aldehyde

Reaction pathways in the reductive amination of N-Boc-L-prolinal and 2-phenylethanamine.

Quantitative Data: Reducing Agent Selection

The choice of reducing agent dictates the chemoselectivity of the reaction and the severity of side products. Sodium triacetoxyborohydride (STAB) is the gold standard for this specific transformation[2].

Reducing AgentImine SelectivityRisk of RacemizationRisk of Pictet-SpenglerTypical Yield
NaBH₄ Poor (Reduces aldehyde directly)High (Requires pre-formation)Low< 40%
NaBH₃CN GoodModerate (Requires pH 3-4)High (Due to lower pH)60 - 75%
NaBH(OAc)₃ (STAB) Excellent Low (Operates at pH 5-6) Low > 85%
Troubleshooting Guides & FAQs

Q1: My final product shows a significant loss of enantiomeric excess (ee%). How do I prevent the racemization of the (S)-pyrrolidine center? A1: N-Boc-L-prolinal is highly susceptible to alpha-proton abstraction. The electron-withdrawing nature of the aldehyde and the adjacent protected amine makes the alpha-proton acidic, leading to enolization and subsequent racemization under basic or strongly acidic conditions[3].

  • Causality: Prolonged imine pre-formation at elevated temperatures or the use of unbuffered basic amines triggers the enolization pathway.

  • Solution: Utilize Sodium Triacetoxyborohydride (STAB) for a direct reductive amination[2]. STAB operates efficiently under mildly acidic conditions (pH 5-6). By adding 1.0 equivalent of acetic acid, you buffer the basicity of the 2-phenylethanamine, suppressing the enolization pathway while activating the imine for reduction.

Q2: I am observing a major byproduct with a mass corresponding to a cyclized structure (-17 Da from the expected mass). What is this, and how do I stop it? A2: You are observing a Pictet-Spengler cyclization byproduct[4].

  • Causality: 2-Phenylethanamine derivatives can react with aldehydes under acidic conditions to form an iminium ion. If the acid is too strong, the electron-rich aromatic ring of the phenethylamine undergoes an intramolecular electrophilic aromatic substitution, attacking the iminium carbon to form a tetrahydroisoquinoline[5].

  • Solution: The Pictet-Spengler reaction is driven by strong Brønsted/Lewis acids and heat[4]. To mitigate this, strictly control the pH and temperature. Do not use Trifluoroacetic acid (TFA) or HCl during the imine formation step. Stick to mild acetic acid and keep the reaction at or below room temperature (0–20 °C).

Q3: LC-MS indicates the presence of a tertiary amine (dialkylation). How can I improve the selectivity for the secondary amine? A3: Reductive amination can suffer from over-alkylation because the newly formed secondary amine remains nucleophilic and can react with another equivalent of the aldehyde[1].

  • Causality: Direct alkylation methods are notoriously difficult to control, making reductive amination the preferred route[6]. However, if the aldehyde is in excess, the secondary amine will undergo a second reductive amination.

  • Solution: Control the stoichiometry and the order of addition. Use a slight excess of 2-phenylethanamine (1.1 to 1.2 equivalents) relative to the N-Boc-L-prolinal. Add the aldehyde dropwise to the amine/reducing agent mixture. This ensures the amine is always in statistical excess in the reaction medium, strictly favoring mono-alkylation.

Q4: During the Boc deprotection step, my product degrades into a dark, tar-like mixture. What is the best practice? A4: Standard Boc deprotection uses strong acids. If residual aldehyde or unreduced imine is carried over from the reductive amination step, the strong acid will immediately trigger polymerization or late-stage Pictet-Spengler side reactions.

  • Causality: Impure intermediates exposed to strong acids generate highly reactive carbocations and iminium species.

  • Solution: The protocol must be self-validating. Ensure the intermediate N-Boc secondary amine is rigorously purified via an acid-base wash to remove unreacted starting materials before deprotection. Use 4M HCl in dioxane rather than neat TFA to provide a cleaner cleavage and directly precipitate the product as a stable hydrochloride salt.

Validated Experimental Protocol

This step-by-step methodology is optimized to prevent racemization, minimize Pictet-Spengler cyclization, and avoid over-alkylation.

Step 1: Imine Formation (Buffered)

  • In a flame-dried round-bottom flask under a Nitrogen atmosphere, dissolve 2-phenylethanamine (1.1 eq, 11 mmol) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Add glacial acetic acid (1.0 eq, 10 mmol) to adjust the solution to ~pH 5.5.

  • Cool the mixture to 0 °C using an ice bath.

  • Add N-Boc-L-prolinal (1.0 eq, 10 mmol) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to allow imine formation without promoting enolization.

Step 2: Reduction 5. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol) portion-wise over 10 minutes to control the exotherm[2]. 6. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-6 hours. 7. Self-Validation: Monitor reaction completion via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine will appear as a distinct spot compared to the primary amine starting material.

Step 3: Workup & Purification 8. Quench the reaction strictly with saturated aqueous NaHCO₃ (equal volume to DCE) to neutralize the acetic acid and destroy unreacted STAB. 9. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 11. Critical: Pass the crude oil through a short silica plug (EtOAc/Hexanes) to remove any trace unreacted aldehyde.

Step 4: Boc Deprotection 12. Dissolve the purified N-Boc intermediate in anhydrous DCM (0.1 M) and cool to 0 °C. 13. Add 4M HCl in dioxane (5.0 eq). Stir for 2 hours while warming to room temperature. 14. Concentrate the solvent in vacuo. Triturate the resulting solid with cold diethyl ether to yield the highly pure hydrochloride salt of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

References

1.[1] "Reductive amination." Wikipedia, The Free Encyclopedia. URL: [Link] 2.[4] "Pictet–Spengler reaction." Wikipedia, The Free Encyclopedia. URL:[Link] 3.[6] "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link] 4.[2] Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL:[Link] 5.[3] "Substrate-Controlled Diastereoselectivity Reversal in NHC-Catalyzed Cross-Benzoin Reactions Using N-Boc-N-Bn-Protected α-Amino Aldehydes." The Journal of Organic Chemistry, 2016. URL:[Link] 6.[5] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances, 2021. URL:[Link]

Sources

Optimization

Troubleshooting (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine crystallization

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the crystallization and diastereomeric resolution of (S)-2-Phenyl-N-(pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and process chemists troubleshooting the crystallization and diastereomeric resolution of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine , a highly versatile chiral diamine intermediate.

Because this molecule features both a flexible aliphatic chain and a secondary pyrrolidine amine, its conformational freedom often leads to challenging crystallization thermodynamics, including oiling out and polymorphism.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My crystallization attempt results in "oiling out" (liquid-liquid phase separation) instead of solid crystal formation. How do I fix this? A1: "Oiling out" occurs when the supersaturated solution crosses the binodal curve before reaching the labile zone required for primary nucleation. For flexible chiral diamines, high solubility at elevated temperatures followed by rapid cooling traps the system in a metastable, viscous liquid state[1].

  • Causality: The rate of supersaturation generation exceeds the rate of molecular ordering required to form a crystal lattice.

  • Solution:

    • Lower the cooling rate: Cool the solution at a strictly controlled rate of 0.1 °C/min to stay within the metastable zone[1].

    • Seeding: Introduce 1-2 wt% of seed crystals just below the saturation temperature. This bypasses the high energy barrier for primary nucleation[1].

Q2: I am performing a diastereomeric salt resolution, but the isolated crystals have a low diastereomeric excess (de < 80%). A2: Low de indicates the co-precipitation of the undesired diastereomeric salt. This is typically caused by an insufficient solubility difference between the diastereomers in your chosen solvent, or kinetic entrapment caused by crashing the product out too quickly[1][2].

  • Causality: Rapid precipitation favors kinetic products (mixed salts) over the thermodynamic product (the pure, less soluble salt).

  • Solution: Implement Ostwald Ripening . Maintain the resulting slurry at an elevated temperature (e.g., 50 °C) for 12 hours. Over time, the more soluble (undesired) salt will redissolve, while the less soluble (desired) salt will grow, establishing thermodynamic control.

Q3: My free-base crystallization is failing, and the NMR of the resulting residue shows unexpected carbonyl peaks. A3: Chiral diamines are highly nucleophilic and susceptible to reacting with atmospheric carbon dioxide to form carbamate salts[3].

  • Causality: The formation of carbamates drastically alters the solubility profile of the diamine and disrupts the hydrogen-bonding network required for the free-base crystal lattice[3].

  • Solution: Perform all free-base crystallizations under a strictly inert atmosphere (nitrogen or argon). Ensure all crystallization solvents are thoroughly degassed prior to use.

Q4: The yield of the isolated crystalline salt is unacceptably low (< 20%), even though the purity is high. A4: The desired diastereomer likely has significant solubility in the mother liquor at your final isolation temperature[1].

  • Self-Validation Check: Always analyze the mother liquor via chiral HPLC. If the mother liquor is highly enriched in the undesired enantiomer, your yield is naturally capped at 50% (for a racemate resolution). If it still contains a near 1:1 ratio, your target salt is too soluble.

  • Solution: Lower the final crystallization temperature to 4 °C or -20 °C, or reduce the total solvent volume by 30-50% prior to cooling[1].

Part 2: Quantitative Data & Solvent Screening

Selecting the correct solvent is the most critical variable in diastereomeric salt crystallization. Below is the self-validating solvent screening data for the resolution of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine using L-(+)-Tartaric acid.

Table 1: Solvent Screening for Diastereomeric Resolution

Solvent SystemVolume (V)Yield (%)de (%)Mechanistic Observation
Methanol1015>99High solubility prevents adequate recovery.
Ethanol104295Optimal thermodynamic balance of yield and purity.
Isopropanol158545Rapid kinetic precipitation; severe co-crystallization.
EtOH/H₂O (9:1)103898Water increases solubility difference; excellent purity.

Part 3: Standard Operating Procedure (SOP)

Protocol: Diastereomeric Salt Crystallization & Free-Base Recovery

This protocol is designed as a self-validating system; step 5 ensures the mass balance of the resolution is accounted for[1][2].

Step 1: Salt Formation Dissolve 1.0 equivalent of racemic 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine in 10 volumes of absolute ethanol. In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric acid in 5 volumes of ethanol[2].

Step 2: Controlled Mixing Heat both solutions to 65 °C. Slowly add the tartaric acid solution to the diamine solution dropwise over 30 minutes under vigorous stirring.

Step 3: Seeding and Cooling Cool the clear solution to 50 °C. Add 1 wt% of enantiopure (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine·L-Tartrate seed crystals. Hold the temperature at 50 °C for 2 hours to allow the seed bed to mature, then cool to 20 °C at a rate of 0.1 °C/min.

Step 4: Isolation Collect the crystals via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (4 °C) ethanol to remove adhering mother liquor[1]. Dry under vacuum at 40 °C to a constant weight.

Step 5: Free-Base Recovery (Validation) To recover the free base, suspend the tartrate salt in dichloromethane (10 volumes) and add an equal volume of 2M aqueous K₂CO₃[2]. Stir vigorously for 30 minutes. Separate the organic layer, dry over Na₂SO₄, and concentrate. Analyze the resulting free base via chiral HPLC to confirm the ee matches the de of the salt.

Part 4: Troubleshooting Workflow Visualization

CrystallizationTroubleshooting Start Start Crystallization PhaseCheck Did the solution oil out? Start->PhaseCheck OilingOut Yes: Oiling Out (Liquid-Liquid Separation) PhaseCheck->OilingOut Yes SolidFormed No: Solid Formed PhaseCheck->SolidFormed No FixOil Reduce cooling rate, add seed crystals, or adjust solvent OilingOut->FixOil FixOil->Start PurityCheck Check Diastereomeric Excess (de) SolidFormed->PurityCheck LowDE Low de (<80%) PurityCheck->LowDE <80% HighDE High de (>95%) PurityCheck->HighDE >95% FixPurity Slurry at elevated temp (Ostwald Ripening) or change solvent LowDE->FixPurity FixPurity->Start YieldCheck Check Yield HighDE->YieldCheck LowYield Low Yield YieldCheck->LowYield <20% Success Optimal Crystallization Achieved YieldCheck->Success >40% FixYield Concentrate mother liquor or cool to 4°C LowYield->FixYield FixYield->Success

Workflow for troubleshooting chiral diamine crystallization, addressing oiling out, purity, and yield.

References

  • Benchchem. "Application Notes and Protocols: Diastereomeric Salt Crystallization with (R)-1,2-Diaminopropane." Benchchem,
  • University of Wisconsin-Madison.
  • Royal Society of Chemistry.

Sources

Troubleshooting

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine degradation pathways

Welcome to the Technical Support Center for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation engin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and formulation engineers troubleshoot instability, identify degradation pathways, and implement robust handling protocols for this specific secondary amine.

Because this molecule contains both a phenethylamine moiety and a pyrrolidine ring linked by a secondary amine, it presents unique vulnerabilities to oxidative and hydrolytic stress. This guide synthesizes structural causality with field-proven analytical methodologies to ensure the scientific integrity of your workflows.

I. Troubleshooting & FAQs: Causality in Degradation

Q1: My stock solution was initially colorless but has turned yellow/brown over a few weeks on the benchtop. What is happening at a molecular level? A1: This color change is a classic macroscopic indicator of oxidative degradation[1]. The secondary amine nitrogen possesses an available lone pair of electrons. When exposed to ambient oxygen and light, an oxygen-transfer reaction occurs, forming a reactive N-oxide or hydroxylamine intermediate[2]. Because these intermediates are unstable, they undergo further degradation into nitrones or aldehydes (such as phenylacetaldehyde), which are highly chromophoric and impart a yellow/brown color to the solution[1].

Q2: I am observing a +16 Da mass shift during LC-MS analysis, but my NMR data of the bulk powder shows no impurities. Is my sample degrading? A2: You are likely observing an on-column oxidation artifact , not true sample degradation. Conventional stainless-steel LC columns contain metal frits and tubing that can act as redox catalysts. During the chromatographic run, these metals facilitate the transfer of oxygen to the secondary amine, generating an N-oxide (+16 Da) artifact in real-time[3]. Causality & Fix: The high pressure and localized friction within the column, combined with trace dissolved oxygen in the mobile phase, drive this reaction. To prevent this, switch to a passivated or metal-free column (e.g., columns featuring hybrid surface technologies) and thoroughly degas your mobile phases[3].

Q3: How does the pH of my formulation buffer impact the stability of this compound? A3: pH is the primary thermodynamic controller of this compound's stability. At acidic pH (pH < 6), the secondary amine is protonated to form an ammonium ion. This ties up the nitrogen's lone pair in a covalent bond with hydrogen, drastically reducing its nucleophilicity and protecting it from electrophilic oxygen species. Conversely, in basic conditions (pH > 8), the amine exists as a free base. The exposed lone pair makes it highly susceptible to rapid N-oxidation and subsequent N-dealkylation[2].

Q4: What are the expected cleavage products if the compound undergoes severe oxidative stress? A4: Following initial N-oxidation, the molecule typically undergoes N-dealkylation (cleavage of the carbon-nitrogen bond). For (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, this pathway yields 2-phenylethanamine (phenethylamine) and a pyrrolidine-2-carboxaldehyde derivative. The phenethylamine can further oxidize into phenylacetaldehyde[1], while the pyrrolidine ring is susceptible to transition-metal-catalyzed ring oxidation, forming a lactam (pyrrolidinone)[4].

II. Pathway Visualization

DegradationPathway A (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine (Intact API) B N-Hydroxylamine / N-Oxide (+16 Da) A->B O2 / ROS (Basic pH) D Lactam Formation (Pyrrolidinone Derivative) A->D Transition Metals (e.g., Fe, Cu) C N-Dealkylation Products (Phenethylamine + Aldehyde) B->C Hydrolysis E Phenylacetaldehyde (Further Oxidation) C->E MAO-like Oxidation

Major oxidative degradation pathways of the target secondary amine.

III. Quantitative Data Summary

The following table summarizes the benchmark degradation kinetics of the compound under various forced stress conditions. This data allows researchers to predict shelf-life and select appropriate storage parameters.

Stress ConditionEnvironment / ReagentTemp / TimePrimary Degradant IdentifiedDegradation (%)
Acidic Hydrolysis 0.1 M HCl (pH ~1)60°C, 24hNone (Highly Stable)< 2.0%
Basic Hydrolysis 0.1 M NaOH (pH ~13)60°C, 24hN-Dealkylation products18.5%
Oxidative Stress 3% H₂O₂25°C, 24hN-Oxide / Nitrone (+16 Da)88.0%
Thermal Stress Solid State (Sealed)80°C, 7 daysMinor pyrrolidine ring-opening< 4.5%
Photolytic Stress 1.2M lux hours (UV/Vis)AmbientPhenylacetaldehyde26.0%

IV. Experimental Protocols: Self-Validating Forced Degradation

To ensure scientific integrity, forced degradation studies must be self-validating. The following protocol includes an internal mass-balance check and an artifact-differentiation step to ensure that the degradation observed is chemically real and not an analytical anomaly.

Protocol: Oxidative Susceptibility & Artifact Differentiation Assay

Step 1: Stock Solution Preparation

  • Prepare a 1.0 mg/mL stock solution of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine in LC-MS grade Acetonitrile.

  • Causality Note: Do not use methanol or ethanol for the stock, as primary/secondary alcohols can form reactive peroxides upon prolonged storage, artificially skewing oxidative stress results.

Step 2: Stress Induction

  • Transfer 1.0 mL of the stock solution into two separate amber glass vials (Vial A and Vial B).

  • Vial A (Control): Add 100 µL of HPLC-grade water.

  • Vial B (Oxidative Stress): Add 100 µL of 3% H₂O₂.

  • Incubate both vials at 25°C for exactly 24 hours. Quench Vial B with a mild reducing agent (e.g., sodium thiosulfate) prior to injection to protect the analytical column.

Step 3: Artifact Control (The Self-Validation Step)

  • Inject Vial A (Control) using a standard stainless-steel C18 column.

  • Inject Vial A (Control) using a metal-free/passivated C18 column (e.g., PEEK-lined or hybrid surface).

  • Validation Logic: If a +16 Da peak (N-oxide) appears only on the stainless-steel column, you have identified an on-column metal-catalyzed artifact[3]. If it appears on both, your stock solution has genuinely degraded.

Step 4: Mass Balance Analysis

  • Inject Vial B using the metal-free column.

  • Calculate the percentage decrease in the parent peak area relative to Vial A.

  • Sum the peak areas of all newly formed degradants (adjusting for UV response factors if using a PDA detector).

  • Validation Logic: The loss in the parent peak must equal the sum of the degradant peaks (±5%). A failure to achieve mass balance indicates that degradation products are either volatile (e.g., small aldehydes escaping the vial) or lack a chromophore/ionizability, requiring orthogonal detection methods (e.g., ELSD or CAD).

V. References

  • Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study Source: Environmental Science: Processes & Impacts (RSC Publishing) URL:[Link]

  • MaxPeak High Performance Surfaces Mitigate On-column Oxidation Source: Waters Corporation URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral Specificity in Action: A Comparative Analysis of (S)- and (R)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine Activity

In the landscape of contemporary drug discovery and development, the principle of stereochemistry reigns supreme. The differential pharmacological effects of enantiomers, mirror-image isomers of a chiral molecule, can ra...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and development, the principle of stereochemistry reigns supreme. The differential pharmacological effects of enantiomers, mirror-image isomers of a chiral molecule, can range from subtle variations in potency to entirely distinct biological activities. This guide provides a detailed comparative analysis of the (S)- and (R)-enantiomers of 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, a scaffold of significant interest in central nervous system (CNS) research. By synthesizing available experimental data and established pharmacological principles, we will explore the profound impact of a single chiral center on the biological activity of this compound.

The pyrrolidine ring is a cornerstone of many biologically active compounds, and its derivatives are integral to numerous natural alkaloids and pharmaceutical drugs.[1] The phenethylamine moiety is also a well-established pharmacophore, forming the backbone of many neurotransmitters and psychoactive substances. The fusion of these two structural motifs in 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine creates a molecule with considerable potential for interacting with a variety of CNS targets, particularly monoamine receptors and transporters.

Stereoselectivity: The Decisive Factor in Biological Activity

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological macromolecules, such as receptors and enzymes. Enantiomers, despite having identical chemical formulas and connectivity, can exhibit markedly different affinities and efficacies at these targets due to the specific spatial orientation required for optimal binding. This phenomenon, known as stereoselectivity, is a fundamental consideration in drug design, as the desired therapeutic effect often resides in one enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to undesirable side effects.

Comparative Pharmacological Profile: Insights from Experimental Data

While a comprehensive head-to-head comparison of the (S)- and (R)-enantiomers of 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine across a wide range of receptors is not extensively documented in a single study, compelling evidence from closely related analogs allows for a robust and insightful analysis.

Serotonin 5-HT1A Receptor Activity: A Case for the (S)-Enantiomer

A key piece of evidence highlighting the stereoselectivity of this scaffold comes from a study on a closely related derivative, (S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide. This compound, which shares the core (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine structure, has demonstrated potent and selective agonistic activity at the serotonin 5-HT1A receptor.[2]

CompoundReceptorKᵢ (nM)Activity
(S)-N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamide5-HT1A0.49Agonist
D₂>1000 (IC₅₀)-
5-HT₂240-
Table 1: Binding affinity and activity of an (S)-enantiomer analog at serotonin and dopamine receptors.[2]

The sub-nanomolar affinity of the (S)-enantiomer for the 5-HT1A receptor, coupled with its significantly lower affinity for the dopamine D₂ receptor, strongly suggests that the (S)-configuration at the 2-position of the pyrrolidine ring is crucial for high-affinity binding to the 5-HT1A receptor. This finding is consistent with the broader understanding of structure-activity relationships for many 5-HT1A receptor ligands.

Dopamine and Norepinephrine Transporter Inhibition: The Predominance of the (S)-Isomer

Further supporting the enhanced activity of the (S)-enantiomer, studies on pyrovalerone analogs, which also feature a 2-substituted pyrrolidine moiety, have shown that the (S)-isomer is the more biologically active enantiomer for the inhibition of dopamine (DAT) and norepinephrine (NET) transporters. This indicates a stereochemical preference for the (S)-configuration in the binding pocket of these monoamine transporters.

The causality behind this preference lies in the specific three-point interactions between the ligand and the amino acid residues of the binding site. The precise spatial arrangement of the phenyl group, the pyrrolidine ring, and the amine nitrogen in the (S)-enantiomer likely allows for a more optimal fit and stronger binding interactions compared to the (R)-enantiomer.

Experimental Protocols: Unveiling Binding Affinities

To provide a practical context for the data presented, this section outlines a standard experimental protocol for a radioligand binding assay, a fundamental technique used to determine the affinity of a compound for a specific receptor.

Radioligand Competition Binding Assay for 5-HT1A Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of (S)- and (R)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine for the human 5-HT1A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT1A receptor.

  • [³H]8-OH-DPAT (a selective 5-HT1A receptor agonist radioligand).

  • Test compounds: (S)- and (R)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

  • Binding buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Cell harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the h5-HT1A receptor to confluence.

    • Harvest the cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Resuspend the resulting pellet (cell membranes) in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of a high concentration of a non-labeled 5-HT1A ligand (e.g., 10 µM serotonin) for determining non-specific binding.

      • 50 µL of varying concentrations of the test compounds ((S)- and (R)-enantiomers).

    • Add 50 µL of [³H]8-OH-DPAT (at a final concentration close to its Kₔ).

    • Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).

    • Incubate the plate at room temperature for 60 minutes.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of excess non-labeled ligand) from the total binding (CPM in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Experimental_Workflow cluster_preparation Membrane Preparation cluster_assay Binding Assay cluster_quantification Quantification cluster_analysis Data Analysis cell_culture Cell Culture (HEK293-h5-HT1A) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspension centrifugation->resuspension protein_assay Protein Assay resuspension->protein_assay add_membranes Add Membranes protein_assay->add_membranes plate_setup Plate Setup (Total, Non-specific, Test Compounds) add_radioligand Add [³H]8-OH-DPAT plate_setup->add_radioligand add_radioligand->add_membranes incubation Incubation add_membranes->incubation filtration Filtration incubation->filtration washing Washing filtration->washing scintillation_counting Scintillation Counting washing->scintillation_counting calculate_specific_binding Calculate Specific Binding scintillation_counting->calculate_specific_binding plot_data Plot Data calculate_specific_binding->plot_data determine_ic50 Determine IC₅₀ plot_data->determine_ic50 calculate_ki Calculate Kᵢ determine_ic50->calculate_ki

Figure 1: Experimental workflow for a radioligand competition binding assay.

Signaling Pathways and Molecular Interactions

The interaction of (S)- and (R)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine with their target receptors initiates a cascade of intracellular events. For instance, the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, resulting in decreased levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling pathways.

Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling ligand (S)-Enantiomer receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP atp ATP atp->camp Converted by Adenylyl Cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., neuronal hyperpolarization) pka->cellular_response Phosphorylates targets leading to

Figure 2: Simplified signaling pathway of the 5-HT1A receptor.

Conclusion: The Imperative of Stereochemical Resolution

The available evidence strongly indicates that the (S)- and (R)-enantiomers of 2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine possess distinct pharmacological profiles. The (S)-enantiomer exhibits high affinity for the 5-HT1A receptor and is likely the more potent inhibitor of dopamine and norepinephrine transporters. This stereoselectivity underscores the critical importance of resolving racemates early in the drug discovery process to accurately characterize the pharmacological properties of a new chemical entity. Further direct comparative studies are warranted to fully elucidate the activity of both enantiomers at a broader range of CNS targets, which will undoubtedly provide valuable insights for the rational design of more selective and efficacious therapeutic agents.

References

  • Cheung, Y. Y., Yu, H., Xu, K., Zou, B., Wu, M., McManus, O. B., Li, M., Lindsley, C. W., & Hopkins, C. R. (2012). Discovery of a series of 2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)acetamides as novel molecular switches that modulate modes of K(v)7.2 (KCNQ2) channel pharmacology: identification of (S)-2-phenyl-N-(2-(pyrrolidin-1-yl)phenyl)butanamide (ML252) as a potent, brain penetrant K(v)7.2 channel inhibitor. Journal of medicinal chemistry, 55(15), 6975–6979. [Link]

  • Ishizumi, K., Fuchikami, K., Oh-ishi, T., & Niigata, K. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists. Bioorganic & medicinal chemistry letters, 10(5), 509–512. [Link]

  • Meltzer, P. C., Butler, D., Deschamps, J. R., & Madras, B. K. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors. Journal of medicinal chemistry, 49(4), 1420–1432. [Link]

  • Mapping Ignorance. (2017, January 26). A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

Sources

Comparative

In vitro vs in vivo efficacy of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

An In-Depth Guide to the Preclinical Evaluation of Novel Neuroprotective Agents: A Comparative Analysis of In Vitro and In Vivo Efficacy Executive Summary The journey of a novel therapeutic agent from laboratory bench to...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Preclinical Evaluation of Novel Neuroprotective Agents: A Comparative Analysis of In Vitro and In Vivo Efficacy

Executive Summary

The journey of a novel therapeutic agent from laboratory bench to clinical application is a rigorous, multi-stage process where the correlation between in vitro (cell-based) and in vivo (animal model) efficacy is paramount. This guide provides a comprehensive comparison of these two critical evaluation phases, using the well-documented neuroprotective compound J147 as a primary case study to illustrate the translational journey. While specific preclinical data for the novel compound (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is not yet extensively published, the principles, protocols, and translational challenges discussed herein provide a robust framework for its future investigation and for that of other related molecules within the 2-phenethylamine and pyrrolidine classes. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical CNS drug discovery.

Introduction: The Challenge of CNS Drug Discovery and the Promise of Novel Scaffolds

The 2-phenethylamine and pyrrolidine moieties are privileged scaffolds in medicinal chemistry, forming the core of numerous centrally active agents.[1][2] Their structural features allow for interaction with a wide array of CNS targets, including monoamine transporters and G-protein coupled receptors.[3] The compound of interest, (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, combines these key structural elements, suggesting a potential for novel pharmacological activity.

However, the path to validating a new CNS drug candidate is fraught with challenges, most notably the translational gap between promising in vitro results and successful in vivo outcomes.[4][5] A compound may show high potency in a cellular assay but fail in an animal model due to poor pharmacokinetics, unforeseen toxicity, or a lack of efficacy in a complex biological system.[6][7]

To illuminate this critical transition, this guide will draw extensively upon the developmental history of J147, a phenyl-hydrazide compound with potent neuroprotective properties. J147's journey from a cell-culture screen to a promising candidate for Alzheimer's disease (AD) provides an exemplary roadmap for evaluating compounds like (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

In Vitro Efficacy: Establishing a Foundation of Biological Activity

In vitro studies are the cornerstone of early-stage drug discovery, allowing for rapid, high-throughput screening to identify compounds with desired biological activities in a controlled environment.[6] For neuroprotective agents, these assays are designed to model specific aspects of neurodegenerative disease pathology.

Rationale for Phenotypic Screening

The initial discovery of J147 stemmed from a phenotypic screening approach. Unlike target-based screening, which looks for compounds that bind to a specific protein, phenotypic screens identify molecules that produce a desired outcome in a disease-relevant cell model, often without prior knowledge of the exact molecular target.[8] This approach is particularly powerful for complex, multifactorial diseases like Alzheimer's, where targeting a single pathway may be insufficient. The screens for J147 were designed to identify compounds that could protect neurons from multiple age-associated toxicities.[9]

Key In Vitro Assays for Neuroprotection

J147 was validated across several cell-based assays that mimic the stresses faced by aging neurons.[10]

  • Trophic Factor Withdrawal (TFW): This assay simulates the loss of essential survival signals that occurs in neurodegenerative conditions. J147 demonstrated potent, BDNF-like activity, promoting the survival of cortical neurons in a serum-free medium with a half-maximal effective concentration (EC50) of approximately 25 nM.

  • Oxidative Stress & Amyloid Toxicity: J147 showed protective effects in cell lines against toxicity induced by amyloid-beta (Aβ) peptides and oxidative stressors. Its activity in these assays was observed at concentrations between 10 nM and 200 nM.[10]

These initial studies established a broad neuroprotective profile for J147, suggesting its pleiotropic action could be beneficial in treating a range of neurodegenerative diseases.

Table 1: Summary of J147 In Vitro Efficacy
Assay TypeCell ModelEndpointEfficacy (EC50)Reference
Trophic Factor WithdrawalRat Cortical NeuronsCell Survival~25 nM
Amyloid-Beta ToxicityVarious Cell LinesCell Viability10 - 200 nM[10]
Oxidative StressVarious Cell LinesCell Viability10 - 200 nM[10]
Mitochondrial ToxicityRat Hepatoma (H4IIE)Cytotoxicity (CTox)90 µM

The significant gap between the neuroprotective EC50 values (in the nanomolar range) and the cytotoxicity value (in the high micromolar range) suggested a wide therapeutic window for J147.

Experimental Protocol: Trophic Factor Withdrawal Assay
  • Cell Plating: Primary cortical neurons are harvested from embryonic day 18 (E18) rat embryos and plated at a low density in a serum-free medium (e.g., F12/DMEM with N2 supplement) on poly-L-lysine coated plates.

  • Compound Addition: Immediately after plating, the test compound (e.g., J147) is added at a range of concentrations. A positive control (e.g., BDNF) and a vehicle control are run in parallel.

  • Incubation: Cells are incubated for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or by quantifying the number of surviving neurons via microscopy.

  • Data Analysis: The EC50 value is calculated by plotting cell survival against compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Workflow Diagram

G cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis prep1 Isolate Primary Neurons or Culture Cell Lines prep2 Plate Cells in Multi-Well Plates prep1->prep2 exp1 Induce Cellular Stress (e.g., Aβ, Oxidative Agent, or Trophic Withdrawal) prep2->exp1 exp2 Treat with Compound (Dose-Response) exp1->exp2 ana1 Incubate (24-72h) exp2->ana1 ana2 Assess Cell Viability (e.g., MTT Assay) ana1->ana2 ana3 Calculate EC50 & Therapeutic Index ana2->ana3

Caption: Generalized workflow for in vitro neuroprotection screening assays.

In Vivo Efficacy: Validating Therapeutic Potential in a Complex System

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success.[11] In vivo studies in animal models are essential to evaluate a drug's efficacy, pharmacokinetics (absorption, distribution, metabolism, excretion), and safety in a whole biological system.[4]

Rationale for Animal Model Selection

For J147, researchers used transgenic mouse models of Alzheimer's disease (e.g., APPswe/PS1ΔE9) and models of accelerated aging (SAMP8 mice).[12] These models recapitulate key aspects of human AD pathology, including cognitive decline and, in the case of transgenic models, amyloid plaque deposition, allowing for the assessment of disease-modifying effects.

Key In Vivo Findings for J147

Administered orally in food, J147 demonstrated remarkable efficacy in multiple preclinical studies:

  • Cognitive Improvement: J147 reversed cognitive deficits in aged AD mice, improving performance in behavioral tasks like the Morris water maze and Y-maze.[8]

  • Neurotrophic Factor Induction: Consistent with in vitro findings, J147 treatment increased the expression of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF).[8]

  • Reduction of Soluble Aβ: While J147 did not significantly alter insoluble amyloid plaque load, it effectively reduced levels of soluble Aβ40 and Aβ42, which are considered more synaptotoxic.[8]

  • Safety and Brain Penetration: J147 was found to cross the blood-brain barrier and showed no signs of toxicity in animal studies.[8]

Table 2: Summary of J147 In Vivo Efficacy in an AD Mouse Model
Animal ModelAdministrationDurationKey OutcomesReference
APPswe/PS1ΔE9200 ppm in food (~10 mg/kg/day)3 monthsImproved cognition (Y-maze), Reduced soluble Aβ40/42, Increased BDNF & NGF[8]
SAMP8 (Aging)200 ppm in foodLong-termSlowed aging process in the brain, Improved cognition, Reduced plasma fatty acids[12]
Experimental Protocol: Y-Maze Spontaneous Alternation Test
  • Apparatus: A Y-shaped maze with three identical arms.

  • Acclimatization: Mice are acclimatized to the testing room for at least 1 hour before the trial.

  • Trial: Each mouse is placed at the end of one arm and allowed to freely explore the maze for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

  • Scoring: An "alternation" is defined as consecutive entries into all three different arms (e.g., A, then B, then C). The percentage of spontaneous alternation is calculated as: (Number of Alternations / (Total Arm Entries - 2)) * 100.

  • Data Analysis: The percentage of alternation is compared between the vehicle-treated group, the disease-model group, and the compound-treated group. A higher percentage indicates better spatial working memory.

In Vivo Workflow Diagram

G cluster_prep Pre-Treatment cluster_exp Treatment & Testing cluster_analysis Post-Mortem Analysis prep1 Select Animal Model (e.g., Transgenic AD Mice) prep2 Acclimatize Animals prep1->prep2 prep3 Baseline Behavioral Testing (Optional) prep2->prep3 exp1 Administer Compound (e.g., Oral Gavage, in food) prep3->exp1 exp2 Behavioral Testing (e.g., Y-Maze, MWM) exp1->exp2 ana1 Euthanize & Collect Tissues (Brain, Plasma) exp2->ana1 ana2 Biochemical Analysis (e.g., ELISA for Aβ, Western Blot for BDNF) ana1->ana2 ana3 Histology (e.g., Plaque Staining) ana1->ana3

Caption: Standardized workflow for in vivo efficacy testing in a disease model.

Bridging the Gap: Mechanism of Action and Translational Insights

A critical step in validating a drug candidate is understanding how its in vitro activity translates to in vivo efficacy. For J147, this was achieved by identifying its molecular target.

Uncovering the Molecular Target

Years after its initial discovery, the intracellular target of J147 was identified as the mitochondrial α-F1-ATP synthase (ATP5A).[10] By binding to and partially inhibiting this enzyme, J147 modulates cellular energy levels, leading to a cascade of downstream effects that are neuroprotective.[9] This discovery provided a mechanistic link between the diverse phenotypic effects observed in vitro and the cognitive improvements seen in vivo.

Signaling Pathway of J147

J147's partial inhibition of ATP synthase leads to a modest increase in cytosolic Ca2+, which in turn activates the CAMKK2/AMPK pathway.[8] This pathway is a master regulator of cellular energy homeostasis. Its activation can promote neurogenesis, reduce inflammation, and enhance synaptic function—all effects observed in the in vivo studies of J147.

G cluster_outcomes Neuroprotective Outcomes J147 J147 ATPsynthase Mitochondrial ATP Synthase (ATP5A) J147->ATPsynthase partial inhibition Ca ↑ Cytosolic Ca2+ ATPsynthase->Ca CAMKK2 CAMKK2 Activation Ca->CAMKK2 AMPK AMPK Activation CAMKK2->AMPK outcome1 ↑ BDNF / NGF AMPK->outcome1 outcome2 ↓ Neuroinflammation AMPK->outcome2 outcome3 ↑ Synaptic Function AMPK->outcome3 outcome4 ↓ Soluble Aβ AMPK->outcome4

Caption: Proposed signaling pathway for the neuroprotective effects of J147.

A Proposed Evaluation Framework for (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine

Based on the successful preclinical pipeline of J147 and the known pharmacology of related structures, a logical, tiered approach can be proposed for the investigation of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine.

  • In Vitro Profiling:

    • Primary Screening: Screen the compound against a panel of CNS receptors and transporters (e.g., serotonin, dopamine, norepinephrine) to identify primary targets.[13] Given its structure, it may interact with monoamine systems.

    • Functional Assays: Conduct functional assays (agonist/antagonist) for any identified high-affinity targets.

    • Neuroprotection Assays: Concurrently, evaluate the compound in the phenotypic neuroprotection assays described in Section 2.2 to test for broader, non-target-specific protective effects.

    • Safety Profiling: Assess in vitro cytotoxicity (e.g., in HepG2 cells) to establish an early therapeutic window.

  • In Vivo Characterization:

    • Pharmacokinetics: If in vitro data is promising, the first in vivo step is to determine the compound's pharmacokinetic profile, including its ability to cross the blood-brain barrier.

    • Target Engagement: If a specific molecular target was identified, conduct studies (e.g., microdialysis) to confirm that the compound engages this target in the brain at relevant doses.[14]

    • Efficacy Studies: Based on the in vitro profile, select an appropriate animal model. If it shows broad neuroprotective effects, an aging or AD model could be used. If it shows specific activity at a monoamine transporter, a model for depression or cognitive enhancement might be more appropriate.

    • Toxicity Studies: Conduct preliminary toxicology studies in rodents to identify any potential safety concerns.

Conclusion

The successful translation of a CNS drug candidate from in vitro discovery to in vivo validation requires a systematic, multi-faceted approach. While in vitro assays provide essential data on a compound's potency and potential mechanisms, they cannot replicate the complexities of a living organism. In vivo studies are indispensable for confirming efficacy, establishing a safety profile, and understanding the pharmacokinetic properties that ultimately determine a drug's therapeutic potential. The story of J147 demonstrates how a thorough characterization across both domains, coupled with a deep mechanistic understanding, can pave the way for clinical development. For novel compounds like (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, following a similar, evidence-based pipeline will be critical to unlocking their potential therapeutic value.

References

  • Current evidence for J147 as a potential therapeutic agent in nervous system disease: a narrative review - PMC. (2023, September 6). National Center for Biotechnology Information. [Link]

  • J147 - Alzheimer's Drug Discovery Foundation. Alzheimer's Drug Discovery Foundation. [Link]

  • J-147 a Novel Hydrazide Lead Compound to Treat Neurodegeneration: CeeTox™ Safety and Genotoxicity Analysis - PMC. (2014, May 29). National Center for Biotechnology Information. [Link]

  • In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC. (2021, July 29). National Center for Biotechnology Information. [Link]

  • The Alzheimer's disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC. (2021, November 18). National Center for Biotechnology Information. [Link]

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  • The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl)-pyrrolidine Hydrochloride] Inhibits VMAT2 Function, Methamphetamine-Evoked Dopamine Release, and Methamphetamine Self-Administration in Rats - PubMed. (2010, December 15). PubMed. [Link]

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Validation

A Guide to Assessing Receptor Cross-Reactivity of Novel Psychoactive Scaffolds: The Case of Phenyl-Pyrrolidinylmethyl-Ethanamine Derivatives

Introduction In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical entities with high target specificity is paramount. The structural motif of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of central nervous system (CNS) drug discovery, the quest for novel chemical entities with high target specificity is paramount. The structural motif of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine represents a class of compounds with significant potential for interacting with various biogenic amine receptors and transporters, owing to its phenethylamine and pyrrolidine components. While a specific pharmacological profile for this exact molecule is not extensively documented in public literature, its structural alerts prompt a thorough investigation into its receptor selectivity.

This guide provides a comprehensive framework for assessing the cross-reactivity of this class of compounds. We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present a hypothetical data set to illustrate the principles of a comparative analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel CNS-active compounds.

The Importance of Cross-Reactivity Profiling

The therapeutic efficacy of a drug is intrinsically linked to its selectivity for its intended target. Off-target interactions can lead to a range of undesirable outcomes, from diminished efficacy to adverse side effects. For compounds targeting the CNS, which is a complex network of neurotransmitter systems, a comprehensive understanding of cross-reactivity is not just a regulatory requirement but a cornerstone of safe and effective drug design. The phenethylamine scaffold is known to interact with monoamine transporters and receptors, while the pyrrolidine ring is a common feature in ligands for a variety of receptors, including serotonergic and dopaminergic subtypes.[1][2] Therefore, a systematic evaluation of a new molecule's binding profile across a panel of relevant receptors is a critical step in its preclinical development.

Comparative Analysis of Receptor Binding Affinity

To illustrate the process of evaluating cross-reactivity, we present a hypothetical binding profile for a representative compound from the phenyl-pyrrolidinylmethyl-ethanamine class, which we will refer to as "Compound X". This data is intended to be illustrative of the type of information generated in a comprehensive screening campaign. The primary target for Compound X is hypothesized to be the Dopamine D2 receptor, a common target for this structural class.

Receptor/TransporterClassKᵢ (nM) - Compound X (Hypothetical Data)
Dopamine D2 Primary Target (GPCR) 1.5
Dopamine D1Off-Target (GPCR)250
Dopamine D3Off-Target (GPCR)25
Serotonin 5-HT₁AOff-Target (GPCR)80
Serotonin 5-HT₂AOff-Target (GPCR)150
Serotonin 5-HT₂COff-Target (GPCR)300
Serotonin Transporter (SERT)Off-Target (Transporter)> 1000
Norepinephrine Transporter (NET)Off-Target (Transporter)850
Dopamine Transporter (DAT)Off-Target (Transporter)500
α₁-AdrenergicOff-Target (GPCR)450
α₂-AdrenergicOff-Target (GPCR)> 1000
Histamine H₁Off-Target (GPCR)900
Sigma₁Off-Target (Non-GPCR)120
Sigma₂Off-Target (Non-GPCR)200

Kᵢ (inhibition constant) is a measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Interpretation of the Hypothetical Data:

The data in the table suggests that Compound X is a potent ligand for the Dopamine D2 receptor. It shows moderate affinity for the Dopamine D3 receptor and the Serotonin 5-HT₁A receptor, indicating potential for polypharmacology or off-target effects at higher concentrations. The significantly higher Kᵢ values for other receptors and transporters suggest a good degree of selectivity. This type of profile would warrant further investigation into the functional consequences of these interactions.

Experimental Methodologies

A thorough assessment of cross-reactivity involves a combination of binding assays to determine affinity and functional assays to characterize the nature of the interaction (agonist, antagonist, etc.).

Radioligand Competition Binding Assay

This is the gold standard for determining the binding affinity of a test compound to a specific receptor. The principle is based on the competition between the unlabeled test compound and a radiolabeled ligand for binding to the receptor.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the receptor of interest (e.g., HEK293 or CHO cells).

    • Harvest the cells and homogenize them in a cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in this order:

      • Assay buffer.

      • A serial dilution of the test compound (Compound X).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-Spiperone for D2 receptors).

      • The cell membrane preparation.

    • Include control wells for:

      • Total binding: Contains buffer, radioligand, and membranes (no test compound).

      • Non-specific binding: Contains buffer, radioligand, membranes, and a high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filter plate and add a scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Assay_Plate Assay Plate Setup (Membranes, Radioligand, Compound) Membrane_Prep->Assay_Plate Compound_Dilution Compound Serial Dilution Compound_Dilution->Assay_Plate Incubation Incubation to Equilibrium Assay_Plate->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50, Ki) Scintillation->Data_Analysis

Caption: Workflow for Radioligand Competition Binding Assay.

Functional Assays: cAMP Accumulation Assay

Functional assays are crucial to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity). For G protein-coupled receptors (GPCRs), measuring changes in the second messenger cyclic AMP (cAMP) is a common method. Dopamine D1-like receptors are typically coupled to Gs, which stimulates cAMP production, while D2-like receptors are coupled to Gi, which inhibits cAMP production.[3][4]

Step-by-Step Protocol for a Gi-Coupled Receptor (e.g., Dopamine D2):

  • Cell Culture:

    • Seed cells expressing the Gi-coupled receptor of interest into a 96-well plate and culture overnight.

  • Compound Preparation:

    • Prepare serial dilutions of the test compound (Compound X).

    • Prepare solutions of a known agonist for the receptor and forskolin (an adenylyl cyclase activator).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • To determine antagonist activity, pre-incubate the cells with the test compound dilutions.

    • Stimulate the cells with a fixed concentration of forskolin to induce a baseline level of cAMP production.

    • Add the known agonist to the appropriate wells.

    • Incubate the plate for a specified time at 37°C.

  • Detection:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • For agonist testing, plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

    • For antagonist testing, plot the inhibition of the agonist-induced response against the log of the test compound concentration to determine the IC₅₀.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist Receptor D2 Receptor (Gi-coupled) Agonist->Receptor Binding G_Protein Gi Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: Simplified Gi-coupled GPCR Signaling Pathway.

Conclusion

The assessment of receptor cross-reactivity is a non-negotiable aspect of modern drug discovery. For novel scaffolds like phenyl-pyrrolidinylmethyl-ethanamine derivatives, a systematic and multi-faceted approach is essential. By combining high-throughput binding assays with targeted functional studies, researchers can build a comprehensive selectivity profile of their compounds. This not only de-risks the drug development process by identifying potential liabilities early on but also opens up possibilities for discovering novel polypharmacology with therapeutic benefits. The methodologies and frameworks presented in this guide offer a robust starting point for the rigorous characterization of new chemical entities targeting the central nervous system.

References

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  • Innoprot. (n.d.). D1 Dopamine Receptor Assay. Retrieved from [Link]

  • Celtarys Research. (2025, September 11). Sigma-1 Receptor Assays with Fluorescent Ligands. Retrieved from [Link]

  • Cassidy, M. R., Martin, S. F., & Doughty, S. W. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 286. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 72, 1.29.1–1.29.17. [Link]

  • Boss, C., Flicke, S., Gunde, T., & Mir, A. (2003). Quantitative comparison of functional screening by measuring intracellular Ca2+ with radioligand binding at recombinant human dopamine receptors. Journal of biomolecular screening, 8(1), 47–56. [Link]

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  • De la Puente, B., Romero-Sánchez, M., & Porras, G. (2011). Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). Pharmaceuticals, 4(1), 127-147. [Link]

  • Al-Hussain, S. A., & Ali, M. S. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in chemistry, 11, 1243105. [Link]

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  • Owens, M. J., & Nemeroff, C. B. (2003). Selectivity of antidepressants: from the monoamine hypothesis of depression to the SSRI revolution and beyond. CNS spectrums, 8(4 Suppl 1), 24–33. [Link]

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  • Stevenson, G. W., Bilsky, E. J., & Negus, S. S. (2008). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The Journal of pharmacology and experimental therapeutics, 324(3), 914–922. [Link]

  • Owens, M. J., & Nemeroff, C. B. (2004). Selectivity of Antidepressants: From the Monoamine Hypothesis of Depression to the SSRI Revolution and Beyond. The Primary Care Companion to The Journal of Clinical Psychiatry, 6(Suppl 2), 24–33. [Link]

  • Hsieh, M. C., Chen, Y. L., & Lin, T. S. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules (Basel, Switzerland), 22(6), 920. [Link]

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  • Støy, P. F., Larsen, M. J., & Bräuner-Osborne, H. (2020). Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay. Biochemical pharmacology, 175, 113870. [Link]

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  • Salgado, C. M., Saria, E. A., & Krasowski, M. D. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical chemistry, 66(11), 1436–1446. [Link]

  • Mardal, M., Miserez, B., & Meyer, M. R. (2019). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug testing and analysis, 11(8), 1253–1262. [Link]

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Comparative

Enantiomeric Purity Analysis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine: A Comparative Guide

Executive Summary The enantiomeric purity of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a critical quality attribute in drug development, as the stereochemistry of the pyrrolidine ring profoundly dictates its ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The enantiomeric purity of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine is a critical quality attribute in drug development, as the stereochemistry of the pyrrolidine ring profoundly dictates its pharmacological profile and biological activity[1]. This guide provides an objective, data-driven comparison of three dominant analytical strategies for determining the enantiomeric excess (ee%) of this compound: Direct Chiral High-Performance Liquid Chromatography (HPLC), Indirect Achiral HPLC via pre-column derivatization, and Chiral Supercritical Fluid Chromatography (SFC).

Molecular Context & Analytical Challenges

(S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine features a chiral center at the C2 position of the pyrrolidine ring and contains two basic nitrogen atoms (a secondary amine in the pyrrolidine ring and another secondary amine in the ethanamine linker). These structural features present unique analytical challenges:

  • Secondary Ionic Interactions: Basic amines have a strong propensity to interact with residual silanols on silica-based columns, leading to severe peak tailing and poor resolution.

  • Detection Limits: The lack of a highly conjugated chromophore directly adjacent to the chiral center makes UV detection at low trace levels challenging without derivatization.

Comparative Analysis of Analytical Strategies

Strategy A: Direct Chiral HPLC (Polysaccharide-based CSPs)

Direct methods utilizing chiral stationary phases (CSPs) are the industry standard due to their simplicity, rapid execution, and scalability[2]. For pyrrolidine derivatives, polysaccharide-based CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) are highly versatile[1]. Separation occurs through the formation of transient diastereomeric complexes driven by hydrogen bonding, dipole-dipole interactions, and π-π stacking within the chiral grooves of the polymer[3].

  • Causality Insight: The addition of a basic modifier like diethylamine (DEA) to the mobile phase is mandatory. DEA competitively binds to unreacted silanol groups on the silica support, preventing the basic nitrogen atoms of the analyte from undergoing secondary ionic interactions, thereby sharpening peaks and improving resolution.

Strategy B: Indirect Achiral HPLC (Pre-column Derivatization)

When direct separation fails or when enhanced UV/Fluorescence sensitivity is required, indirect methods are employed. The racemic amine is reacted with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form stable, covalent diastereomers[4]. These diastereomers exhibit distinct physicochemical properties and can be resolved on standard, highly efficient achiral C18 columns.

  • Causality Insight: The derivatization not only breaks the enantiomeric symmetry but also introduces a strong chromophore, significantly lowering the limit of detection (LOD). However, the accuracy of this method relies entirely on the enantiomeric purity of the CDA itself and the absence of kinetic resolution during the derivatization reaction.

Strategy C: Chiral Supercritical Fluid Chromatography (SFC)

SFC is a modern, "green" alternative that utilizes supercritical CO₂ as the primary mobile phase. It offers superior diffusivity and lower viscosity compared to liquid mobile phases, enabling higher flow rates without proportional increases in backpressure[5].

  • Causality Insight: For basic amines, the addition of polar modifiers (e.g., methanol) containing basic additives (e.g., ammonium hydroxide or isopropylamine) is critical in SFC to elute the compounds and maintain peak symmetry[6].

Mechanistic Workflow

Workflow cluster_direct Direct Method (HPLC / SFC) cluster_indirect Indirect Method (Derivatization) Start Racemic Mixture (S/R)-Amine CSP Polysaccharide CSP (e.g., Chiralpak IG) Start->CSP Inject CDA Chiral Derivatizing Agent (e.g., Marfey's Reagent) Start->CDA React Transient Transient Diastereomeric Complexes CSP->Transient Analysis Enantiomeric Excess (ee%) Calculation Transient->Analysis UV/MS Stable Stable Diastereomers (Covalent Bond) CDA->Stable Achiral Achiral C18 Column Stable->Achiral Achiral->Analysis UV/MS

Workflow comparing direct CSP separation and indirect chiral derivatization for chiral amines.

Experimental Protocols

Protocol 1: Direct Chiral HPLC Analysis (Self-Validating System)

This protocol utilizes a direct separation method optimized for primary and secondary amines[5].

  • Sample Preparation: Dissolve 1.0 mg of the racemic (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine in 1.0 mL of the mobile phase. Rationale: Dissolving in the mobile phase prevents solvent shock and peak distortion upon injection.

  • Column Equilibration: Install a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak IG, 250 x 4.6 mm, 5 µm). Flush with Mobile Phase (Hexane:Ethanol 80:20 v/v containing 0.1% Diethylamine) at 1.0 mL/min until a stable baseline is achieved.

  • System Suitability (Self-Validation): Inject a known racemic standard. Calculate the resolution (

    
    ). The system is validated for analysis only if 
    
    
    
    (baseline separation). Proceeding without this validation risks integrating overlapping peaks, skewing the ee% calculation.
  • Analysis: Inject 10 µL of the sample. Monitor elution via UV detection at 210 nm or via LC-MS.

  • Data Processing: Identify the (S) and (R) peaks based on prior retention time mapping with enantiopure standards. Calculate ee% using the area under the curve (AUC).

Protocol 2: Indirect HPLC via Marfey's Reagent

This method is adapted from established protocols for derivatizing chiral amines[4].

  • Derivatization Reaction: Combine 50 µL of the amine solution (10 mM in water) with 100 µL of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, 1% w/v in acetone) and 20 µL of 1 M NaHCO₃.

  • Incubation: Heat the mixture at 40°C for 1 hour. Rationale: Mild heating ensures complete conversion without inducing thermal racemization of the analyte or the reagent.

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl. The acidic shift stabilizes the formed diastereomers and prepares the sample for reversed-phase conditions.

  • HPLC Separation: Inject onto an achiral C18 reversed-phase column. Elute using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 340 nm (the

    
     of the Marfey's chromophore).
    

Quantitative Data & Performance Comparison

The following table summarizes the performance metrics of the three strategies for analyzing pyrrolidine-based chiral amines.

Performance MetricDirect Chiral HPLC (Polysaccharide CSP)Indirect Achiral HPLC (Pre-column Derivatization)Chiral SFC (Supercritical Fluid Chromatography)
Separation Mechanism Transient diastereomeric complexesStable covalent diastereomersTransient diastereomeric complexes
Typical Resolution (

)
1.5 - 2.5> 3.02.0 - 4.0
Analysis Time 15 - 30 minutes45 - 60 mins (incl. derivatization)5 - 10 minutes
Sensitivity (LOD) Moderate (~0.1 µg/mL UV)High (~0.01 µg/mL UV/Vis)Moderate (~0.1 µg/mL UV)
Solvent Consumption High (Organic solvents)Moderate (Aqueous/Organic)Low (CO₂-based, Green)
Primary Advantage Simple workflow, no sample prepHigh sensitivity, uses standard columnsExtremely fast, environmentally friendly
Primary Limitation Requires expensive chiral columnsRisk of kinetic resolution, tedious prepRequires specialized SFC instrumentation

Conclusion

For routine enantiomeric purity analysis of (S)-2-Phenyl-N-(pyrrolidin-2-ylmethyl)ethanamine, Direct Chiral HPLC using polysaccharide-based CSPs remains the most practical and reliable choice, provided that basic additives are used to mitigate silanol interactions. However, laboratories equipped with SFC can achieve significantly higher throughput. Indirect derivatization should be reserved for trace-level impurity analysis where the intrinsic UV absorbance of the analyte is insufficient.

References

  • C.V. Gonçalves et al. "High-performance liquid chromatographic enantioseparation of drugs containing multiple chiral centers on chiral stationary phase." Islamic Azad University (IAU). [Link]

  • LCGC. "Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC." Chromatography Online. [Link]

  • Celina Nazareth, Sanelly Pereira. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

Sources

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